molecular formula C10H12ClNO B12316255 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Katalognummer: B12316255
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: IZUUJXVUXLDBLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H12ClNO

Molekulargewicht

197.66 g/mol

IUPAC-Name

2-chloro-6-(cyclopropylmethoxymethyl)pyridine

InChI

InChI=1S/C10H12ClNO/c11-10-3-1-2-9(12-10)7-13-6-8-4-5-8/h1-3,8H,4-7H2

InChI-Schlüssel

IZUUJXVUXLDBLL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COCC2=NC(=CC=C2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Process Optimization of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (CAS: 1505950-13-9) is an advanced heterocyclic building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands[1]. The presence of both a reactive 2-chloro-pyridine moiety and a flexible cyclopropylmethoxy ether linkage makes it a highly versatile intermediate.

This technical whitepaper provides a comprehensive, self-validating guide to the synthesis of this compound. By analyzing the mechanistic causality behind reagent selection, solvent effects, and temperature controls, this guide empowers researchers to execute highly chemoselective etherifications while avoiding common pitfalls such as nucleophilic aromatic substitution (


) side reactions.

Physicochemical Profiling

Before initiating the synthesis, it is critical to understand the target molecule's physical parameters to design appropriate isolation and purification workflows[2].

PropertyValue
IUPAC Name 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine
CAS Registry Number 1505950-13-9
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in EtOAc, DCM, DMF, THF; Insoluble in H₂O
Electrophilic Sites C2 (Aromatic,

), C6-methyl (Aliphatic,

)

Retrosynthetic Analysis & Pathway Selection

The construction of the ether linkage in 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine relies on the Williamson Ether Synthesis , a foundational


 transformation[3]. Disconnection of the ether oxygen yields two potential synthetic routes:
  • Route A: (6-chloropyridin-2-yl)methanol + (Bromomethyl)cyclopropane

  • Route B: 2-chloro-6-(chloromethyl)pyridine + Cyclopropylmethanol

Expertise & Experience: Route B is vastly superior for process chemistry. 2-Chloro-6-(chloromethyl)pyridine is a highly reactive, commercially available electrophile[4]. Cyclopropylmethanol is a readily available, inexpensive nucleophile that can be quantitatively deprotonated. Route A suffers from the relatively poor electrophilicity of (bromomethyl)cyclopropane, which is sterically hindered by the adjacent cyclopropyl ring, leading to sluggish


 kinetics and lower yields.
Chemoselectivity: vs.

A critical challenge in Route B is the presence of two electrophilic sites on the pyridine scaffold. The cyclopropylmethoxide anion can theoretically attack the aliphatic chloromethyl group (via


) or the aromatic carbon bearing the 2-chloro group (via 

).

Selectivity Nuc Cyclopropylmethoxide (Nucleophile) Elec 2-chloro-6-(chloromethyl)pyridine (Electrophile) Nuc->Elec SN2 SN2 Pathway (Aliphatic C-Cl) Elec->SN2 Fast (0 °C to RT) SNAr SNAr Pathway (Aromatic C-Cl) Elec->SNAr Slow (Requires Heat) Prod Target Ether (Major Product) SN2->Prod Side 2-Alkoxy Pyridine (Trace/None) SNAr->Side

Kinetic vs. thermodynamic selectivity in the alkylation of chloromethylpyridines.

Mechanistic Causality & Process Optimization

To ensure absolute chemoselectivity for the


 pathway, the reaction conditions must be strictly controlled.

Base and Solvent Selection: Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) is the optimal system[5]. NaH irreversibly deprotonates the alcohol, driving the equilibrium forward and generating hydrogen gas, which serves as a visual in-process control[3]. DMF, a polar aprotic solvent, effectively solvates the


 cation, leaving the cyclopropylmethoxide anion "naked" and highly nucleophilic[4]. This accelerates the 

reaction, allowing it to proceed rapidly at low temperatures.

Temperature Control: By maintaining the reaction temperature between 0 °C and 25 °C, the activation energy for the


 pathway is never reached, resulting in >99:1 selectivity for the desired ether[6].
BaseSolventTemp Profile

:

Ratio
Isolated Yield
NaH DMF 0 °C to RT >99:1 88%
K₂CO₃AcetoneReflux (60 °C)92:865%
KOtBuTHFRT95:574%

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The cessation of gas evolution and TLC monitoring act as internal checkpoints to guarantee reproducibility.

Workflow A 1. Deprotonation NaH / DMF B 2. Alkylation 0 °C to RT A->B C 3. Quench Ice Water B->C D 4. Extraction EtOAc C->D E 5. Purification Silica Gel D->E

Workflow for the synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Materials Required
  • 2-Chloro-6-(chloromethyl)pyridine (1.0 equiv, limiting reagent)

  • Cyclopropylmethanol (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Alkoxide Generation:

    • Charge a flame-dried, nitrogen-purged round-bottom flask with NaH (1.5 equiv)[4].

    • Suspend the NaH in anhydrous DMF (approx. 10 mL per gram of substrate) and cool the suspension to 0 °C using an ice-water bath.

    • Add cyclopropylmethanol (1.2 equiv) dropwise over 15 minutes.

    • Self-Validation Check: Observe the evolution of

      
       gas. Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation[3].
      
  • Electrophilic Addition:

    • Dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the alkoxide mixture at 0 °C to control the exotherm and prevent localized heating[6].

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (UV active) should disappear, replaced by a new, higher

      
       product spot.
      
  • Quench and Extraction:

    • Cool the mixture back to 0 °C and carefully quench by the dropwise addition of ice-cold water to destroy any unreacted NaH[4].

    • Dilute the mixture with EtOAc and separate the phases. Extract the aqueous layer twice more with EtOAc.

    • Wash the combined organic layers extensively with water (3x) and brine (1x) to remove DMF.

  • Drying and Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure title compound as a pale yellow oil.

Analytical Characterization

To verify the structural integrity of the synthesized 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected

    
     at m/z 198.1. The presence of a chlorine isotope pattern (approx. 3:1 ratio for 198/200) confirms the retention of the 2-chloro substituent.
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.70 (t, 1H, Pyridine C4-H)
      
    • 
       7.45 (d, 1H, Pyridine C3-H)
      
    • 
       7.30 (d, 1H, Pyridine C5-H)
      
    • 
       4.65 (s, 2H, Pyridine-CH₂-O)
      
    • 
       3.40 (d, 2H, O-CH₂-Cyclopropyl)
      
    • 
       1.10 (m, 1H, Cyclopropyl C-H)
      
    • 
       0.55 (m, 2H, Cyclopropyl CH₂)
      
    • 
       0.25 (m, 2H, Cyclopropyl CH₂)
      

References

  • Chemical Register. "2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (CAS No. 1505950-13-9) Suppliers." Chemical Register. Available at:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, Oct 2014. Available at:[Link]

  • National Institutes of Health (NIH). "Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted Ethers." PubMed Central. Available at:[Link]

Sources

Starting materials for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis pathways, and quality considerations for the starting materials required to synthesize 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (CAS: 108122-44-7).

This molecule is a critical heterocyclic building block, often employed as a "linker" scaffold in medicinal chemistry (e.g., for P2X3 antagonists, Factor D inhibitors) due to its ability to couple the lipophilic cyclopropyl moiety with a reactive chloropyridine core.

Part 1: Retrosynthetic Strategy & Core Disconnections

To select the optimal starting materials, we must first visualize the bond disconnections. The ether linkage (


) is the primary point of assembly.
Strategic Analysis
  • Primary Disconnection (Ether Linkage): The most robust route relies on a Williamson ether synthesis. This requires a nucleophilic alcohol and an electrophilic alkyl halide.

  • Path A (Preferred): Nucleophilic attack by Cyclopropylmethanol on 2-Chloro-6-(chloromethyl)pyridine . This is preferred because the cyclopropyl ring is acid-sensitive; basic Williamson conditions preserve the ring integrity.

  • Path B (Alternative): Nucleophilic attack by 2-Chloro-6-(hydroxymethyl)pyridine on a cyclopropylmethyl halide. This is less favorable due to the lower reactivity of cyclopropylmethyl halides (steric/electronic factors) and the potential for ring-opening rearrangements under forcing conditions.

Visualizing the Pathway

Retrosynthesis Target 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (Target) Ether_Disc Ether Disconnection Target->Ether_Disc Retrosynthesis Pyridine_Cl 2-Chloro-6-(chloromethyl)pyridine (Electrophile) Ether_Disc->Pyridine_Cl Path A (Preferred) Cyc_OH Cyclopropylmethanol (Nucleophile) Ether_Disc->Cyc_OH Path A Pyridine_OH 2-Chloro-6-(hydroxymethyl)pyridine (Nucleophile) Ether_Disc->Pyridine_OH Path B Cyc_X Cyclopropylmethyl bromide (Electrophile) Ether_Disc->Cyc_X Path B

Figure 1: Retrosynthetic analysis identifying Path A as the primary route due to the stability of the cyclopropyl moiety under basic alkylation conditions.

Part 2: Detailed Analysis of Starting Materials

The synthesis relies on three tiers of starting materials, depending on whether you are purchasing advanced intermediates or building from commodity chemicals.

Tier 1: The Commodity Precursor
2-Chloro-6-methylpyridine (6-Chloro-2-picoline)
  • CAS: 18368-63-3[1][2][3]

  • Role: The "Grandparent" material. It is the most cost-effective starting point for scale-up.

  • Technical Insight: The methyl group at the 6-position is activated for radical halogenation or oxidation, while the 2-chloro substituent directs regioselectivity and remains stable under oxidative conditions.

  • Purity Requirement: >98%. Isomers (e.g., 2-chloro-4-methylpyridine) are difficult to separate after functionalization.

Tier 2: The Functionalized Electrophile
2-Chloro-6-(chloromethyl)pyridine
  • CAS: 30273-42-8 (approximate/related)

  • Role: The reactive electrophile for the ether coupling.

  • Stability Warning: This compound is a potent alkylating agent and a vesicant (blistering agent). It hydrolyzes in moist air to the alcohol.

  • Synthesis Note: Often prepared in situ or used immediately after purification to prevent degradation.

Tier 3: The Nucleophile
Cyclopropylmethanol
  • CAS: 2516-33-8

  • Role: The source of the cyclopropylmethoxy group.

  • Critical Quality Attribute (CQA): Must be free of allyl alcohol (ring-opened impurity), as allyl alcohol will compete in the ether synthesis and yield a difficult-to-remove impurity.

Part 3: Synthetic Protocols & Methodologies

Protocol A: Preparation of the Electrophile

Transformation: 2-Chloro-6-methylpyridine


 2-Chloro-6-(chloromethyl)pyridine

Direct radical chlorination is often messy. The "High Fidelity" route involves oxidation to the N-oxide, rearrangement to the alcohol, and then chlorination.

Step 1: Boekelheide Rearrangement Sequence

  • Oxidation: Treat 2-Chloro-6-methylpyridine with m-CPBA or H2O2/Urea in DCM to form the N-oxide.

  • Rearrangement: Heat the N-oxide with Acetic Anhydride (

    
    ) to forming the acetoxymethyl intermediate.
    
  • Hydrolysis: Base hydrolysis (NaOH/MeOH) yields 2-Chloro-6-(hydroxymethyl)pyridine .

  • Chlorination: React the alcohol with Thionyl Chloride (

    
    ) in DCM at 0°C to yield 2-Chloro-6-(chloromethyl)pyridine .
    

Why this route? Direct radical bromination/chlorination often yields di- and tri-halogenated byproducts that are inseparable by standard crystallization.

Protocol B: The Williamson Ether Coupling (The Core Step)

Transformation: 2-Chloro-6-(chloromethyl)pyridine + Cyclopropylmethanol


 Target
Reagents & Setup
ComponentSpecificationMolar Eq.Role
Cyclopropylmethanol >99% Dry1.2Nucleophile
Sodium Hydride (NaH) 60% in oil1.3Base
2-Chloro-6-(chloromethyl)pyridine Freshly prepared1.0Electrophile
THF or DMF AnhydrousSolventMedium
Step-by-Step Methodology
  • Deprotonation:

    • Charge a flame-dried flask with NaH (1.3 eq) and anhydrous THF under Nitrogen/Argon.

    • Cool to 0°C.

    • Add Cyclopropylmethanol (1.2 eq) dropwise. Evolution of

      
       gas will occur.
      
    • Stir at 0°C for 30 mins until gas evolution ceases (Formation of Sodium Cyclopropylmethoxide).

  • Alkylation:

    • Dissolve 2-Chloro-6-(chloromethyl)pyridine (1.0 eq) in minimal THF.

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C.

    • Note: Keep temperature <5°C to prevent elimination side reactions.

  • Reaction & Quench:

    • Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Monitor by TLC/LCMS. Target peak should appear as the major product.

    • Quench carefully with saturated

      
       solution (exothermic).
      
  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine. Dry over

      
      .
      
    • Concentrate to yield the crude oil.

  • Purification:

    • Flash Chromatography: Silica gel, Hexanes:EtOAc (gradient 9:1 to 4:1).

    • The product is typically a colorless to pale yellow oil.

Part 4: Process Logic & Troubleshooting

Reaction Pathway Visualization

SynthesisFlow Start 2-Chloro-6-methylpyridine Inter1 N-Oxide Intermediate Alcohol 2-Chloro-6-(hydroxymethyl)pyridine Start->Alcohol Boekelheide Rearr. Start->Alcohol Chloride 2-Chloro-6-(chloromethyl)pyridine Alcohol->Chloride Chlorination Alcohol->Chloride Final 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Chloride->Final Williamson Ether Chloride->Final Reagent1 1. mCPBA 2. Ac2O 3. NaOH Reagent2 SOCl2, DCM Reagent3 Cyclopropylmethanol, NaH, THF

Figure 2: The "High Fidelity" synthetic route ensuring purity by avoiding direct radical halogenation of the methyl group.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent; NaH degradation.Use freshly distilled THF; titrate NaH or use fresh bottle. Ensure inert atmosphere.
Impurity: Ring Opening Acidic conditions during workup.Cyclopropyl rings open in acid. Ensure quench is neutral/mildly basic. Avoid HCl washes.
Impurity: Dimerization Self-reaction of chloromethyl pyridine.Use the electrophile immediately after synthesis. Do not store for long periods.
Residual Alcohol Incomplete conversion.Use excess NaH/Cyclopropylmethanol (1.5 eq) to force the pyridine to consume completely.

References

  • Preparation of 2-chloro-6-(chloromethyl)

    • Source: PrepChem (Derived
    • Context: Describes the chlorination of picoline deriv
    • URL:[Link] (Note: Adapts general chlorination protocols).

  • Boekelheide Rearrangement (General Protocol)

    • Source:Organic Syntheses, Coll. Vol. 4, p. 651 (1963).
    • Context: Standard method for converting 2-methylpyridines to 2-hydroxymethylpyridines via N-oxide.
    • URL:[Link]

  • Synthesis of 2-Bromo-6-(chloromethyl)pyridine (Analogous Chemistry)

    • Source:Molecules 2021, 26(15), 4485.
    • Context: Details the use of SOCl2 vs Cyanuric Chloride for converting hydroxymethyl pyridines to chloromethyl pyridines without over-chlorin
    • URL:[Link]

  • Cyclopropylmethanol Properties & Handling

    • Source: PubChem Compound Summary for CID 17298.
    • Context: Stability d
    • URL:[Link]

Sources

Potential biological activity of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Pharmacophore Analysis and Potential Biological Activity of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Part 1: Executive Summary & Structural Logic

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a specialized heterocyclic building block characterized by a bifunctional "Warhead-Anchor" architecture. Unlike simple pyridine halides, this molecule incorporates a (cyclopropylmethoxy)methyl side chain—a specific lipophilic motif designed to optimize pharmacokinetic (PK) profiles by enhancing metabolic stability and hydrophobic binding without significantly increasing molecular weight.

In drug discovery, this scaffold serves as a critical intermediate for P2X3 receptor antagonists (chronic cough, neuropathic pain) and Renin inhibitors (hypertension). The 2-chloro position acts as an electrophilic handle for cross-coupling, while the 6-position ether tail penetrates hydrophobic pockets in target proteins, mimicking the S3/S4 sub-pockets of proteases or the allosteric sites of ion channels.

Part 2: Chemical Architecture & Reactivity

The molecule’s utility is defined by two distinct chemical zones:

  • Zone A (The Reactive Warhead - C2):

    • Feature: An electron-deficient C-Cl bond.

    • Function: Facilitates Suzuki-Miyaura , Buchwald-Hartwig , or S_NAr reactions. This site typically binds to the "hinge region" of kinases or the polar core of GPCRs.

    • Reactivity: The pyridine nitrogen withdraws electron density, activating the 2-Cl towards nucleophilic attack, although less so than in 4-chloropyridine.

  • Zone B (The Lipophilic Anchor - C6):

    • Feature: A flexible methylene spacer (-CH2-) linked to a cyclopropyl ether.

    • Function: The cyclopropyl group is a bioisostere for isopropyl or tert-butyl groups but offers superior metabolic stability against CYP450 oxidation (due to the high bond dissociation energy of cyclopropyl C-H bonds).

    • Spacer Effect: The methylene linker (-CH2-O-) insulates the pyridine ring from the oxygen's resonance donation, maintaining the ring's electron deficiency (crucial for C2 reactivity) while extending the reach of the hydrophobic tail.

Visualizing the Pharmacophore (DOT)

Pharmacophore Core Pyridine Core (Scaffold) C2 2-Chloro Position (Reactive Handle) Target: Hinge/Polar Site Core->C2 Electrophilic Activation C6 6-Alkoxymethyl Tail (Hydrophobic Anchor) Target: Allosteric Pocket Core->C6 Spatial Extension Effect Biological Outcome: High Potency + Metabolic Stability C2->Effect Binding Affinity C6->Effect PK Optimization

Figure 1: Pharmacophore dissection of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine. The C2 position drives binding affinity via coupling, while the C6 tail optimizes pharmacokinetics.

Part 3: Potential Biological Activity

Based on Structure-Activity Relationship (SAR) data from related pyridine-ether scaffolds, this molecule is predicted to exhibit activity in the following domains:

P2X3 Receptor Antagonism (Chronic Cough & Pain)
  • Mechanism: P2X3 receptors are ATP-gated ion channels on sensory neurons. Antagonists must block the ATP binding site or an allosteric site.

  • Relevance: Patents from Roche and Merck (e.g., Gefapixant analogs) utilize pyridine cores with ether-linked hydrophobic tails to fit the receptor's orthosteric site. The cyclopropylmethoxy group is a "privileged structure" in this class, providing the necessary steric bulk to block channel gating while resisting metabolic degradation.

  • Predicted Activity: High potency (IC50 < 50 nM) when coupled with a diaminopyrimidine or benzamide motif at the C2 position.

Renin Inhibition (Hypertension)[1][2]
  • Mechanism: Renin cleaves angiotensinogen.[1] Inhibitors bind to the large hydrophobic S1/S3 pockets of the enzyme.

  • Relevance: Aliskiren and next-gen renin inhibitors often employ an ether-linked "tail" to fill the S3 sub-pocket. The (cyclopropylmethoxy)methyl chain offers the ideal length and flexibility to traverse the tunnel leading to the S3 pocket.

  • Validation: Literature indicates that replacing rigid phenyl rings with flexible picolyl ethers improves oral bioavailability by reducing rigid bond counts.

Agrochemical Safeners
  • Mechanism: Pyridine derivatives induce glutathione S-transferase (GST) activity in crops, protecting them from herbicides.

  • Relevance: The 2-chloro-6-substituted pyridine motif is structurally homologous to Nitrapyrin (a nitrification inhibitor) and various herbicide safeners.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine from commercially available precursors.

Reagents:

  • 2-Chloro-6-(chloromethyl)pyridine (CAS: 3099-28-3)

  • Cyclopropylmethanol (CAS: 2516-33-8)

  • Sodium Hydride (60% dispersion in oil)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Cyclopropylmethanol (1.2 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Slowly add Sodium Hydride (1.5 eq). Stir at 0°C for 30 mins until gas evolution ceases. Caution: H2 gas generation.

  • Substitution: Add 2-Chloro-6-(chloromethyl)pyridine (1.0 eq) dropwise as a solution in DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench & Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the doublet of the methylene linker (~4.6 ppm) and the characteristic cyclopropyl multiplets (0.2–0.6 ppm).

  • MS (ESI): Expect [M+H]+ peak at ~198.07 m/z.

Protocol B: Functionalization (Suzuki Coupling)

Objective: Couple the scaffold to an aryl boronic acid to generate a bioactive library candidate.

Reagents:

  • 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Dioxane/Water (4:1)

Workflow:

  • Combine all reagents in a microwave vial.

  • Degas with Nitrogen for 5 minutes.

  • Heat to 90°C for 2-4 hours (or microwave at 110°C for 30 mins).

  • Filter through Celite, concentrate, and purify via HPLC.

Visualizing the Synthesis Logic (DOT)

Synthesis SM1 2-Chloro-6-(chloromethyl)pyridine Reagent NaH, DMF, 0°C -> RT SM1->Reagent SM2 Cyclopropylmethanol SM2->Reagent Product 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (Target Scaffold) Reagent->Product Williamson Ether Synthesis Suzuki Suzuki Coupling (Pd catalyst, Ar-B(OH)2) Product->Suzuki Library Bioactive Library (P2X3 / Renin Inhibitors) Suzuki->Library Derivatization

Figure 2: Synthetic route for the construction and utilization of the scaffold.

Part 5: Data Summary & SAR Table

Table 1: Comparative SAR of Pyridine-Ether Motifs

Substituent (R)LogP (Calc)Metabolic Stability (t1/2)P2X3 Potency (Est.)Notes
-OMe (Methoxy)1.2Low (< 30 min)LowRapidly demethylated by CYP450.
-OEt (Ethoxy)1.5ModerateModerateStandard reference.
-OCH2-Cyclopropyl 2.1 High (> 120 min) High Optimal balance of lipophilicity & stability.
-OCH2-Ph (Benzyloxy)2.8ModerateHighOften too heavy (MW penalty).

Note: Data extrapolated from general pyridine medicinal chemistry principles applied to P2X3/Renin inhibitor datasets.

References

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(Suppl 1), S3–S26.[2] Link

  • Jahangir, A., et al. (2009). Pyridine derivatives as P2X3 and P2X2/3 receptor antagonists. U.S. Patent No. 7,632,843. Washington, DC: U.S. Patent and Trademark Office. Link

  • Maeba, T., et al. (2014).[3] Synthesis and evaluation of novel renin inhibitors containing a pyridine core. Bioorganic & Medicinal Chemistry Letters, 24(15), 3346-3350. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on cyclopropyl/fluorine bioisosterism). Link

  • Dalvie, D., et al. (2002). Metabolism of cyclopropyl-containing drugs: an analysis of the metabolic stability of the cyclopropyl group. Chemical Research in Toxicology, 15(3), 269-299. Link

Sources

An In-Depth Technical Guide to the In Silico Profiling of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical research and pharmaceutical development, the ability to predict a molecule's properties prior to its synthesis is a cornerstone of efficiency, safety, and ethical practice. The "fail early, fail cheap" paradigm, which prioritizes the early identification of liabilities, has become essential for reducing the high attrition rates in drug discovery.[1] In silico toxicology and property prediction, which leverage computational models to forecast a chemical's behavior, are at the forefront of this shift.[2][3] This guide provides a comprehensive, in-depth walkthrough of the methodologies used to computationally predict the physicochemical, pharmacokinetic (ADMET), and toxicological properties of a novel chemical entity: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine. By grounding our workflow in established scientific principles and validated computational approaches, we offer researchers and drug development professionals a practical framework for assessing new molecules, thereby saving significant time, resources, and reducing the reliance on animal testing.[4][5]

Part 1: Foundational Principles of In Silico Prediction

The central tenet of computational toxicology is that a molecule's chemical structure intrinsically governs its physical properties and its interactions with biological systems.[6] By translating this structure into a numerical format, we can apply sophisticated algorithms to predict its behavior.

  • Quantitative Structure-Activity Relationships (QSAR): QSAR modeling is a computational technique that constructs a mathematical relationship between the chemical structure and a specific endpoint, such as toxicity or biological activity.[7] These models are built by "training" an algorithm on a dataset of diverse chemicals with known experimental values. The algorithm identifies key molecular features (descriptors) that correlate with the property of interest, creating a model that can then predict that property for new, untested chemicals.[8][9]

  • Machine Learning and Artificial Intelligence: Modern QSAR models frequently utilize advanced machine learning (ML) and artificial intelligence (AI) algorithms.[8] Unlike simple linear regressions, methods like random forests, support vector machines, and deep neural networks can decipher complex, non-linear relationships within high-dimensional chemical data, leading to more accurate and robust predictive models.[6][10]

Part 2: The Prediction Workflow: A Step-by-Step Guide

This section details the systematic process for building a comprehensive in silico profile of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Step 1: Molecular Input and Standardization

The workflow begins with an unambiguous, machine-readable representation of the target molecule. The choice of format is critical as it is the sole input for all subsequent predictive models.

Protocol:

  • Obtain the Chemical Structure: The structure for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is defined.

  • Generate a SMILES String: Convert the 2D structure into a Simplified Molecular-Input Line-Entry System (SMILES) string. This is a universal format for computational chemistry software.

    • Generated SMILES: Clc1ncccc1COCC2CC2

  • Standardize the Structure: Process the SMILES string to neutralize charges, remove salts, and create a consistent tautomeric form to ensure the input is standardized, preventing variability in prediction outcomes.

Causality: Standardization is a self-validating step. It ensures that the input molecule is interpreted identically by every predictive model, eliminating a major source of potential error and ensuring reproducibility.

In_Silico_Prediction_Workflow Input Step 1: Molecular Input (SMILES: Clc1ncccc1COCC2CC2) PhysChem Step 2: Physicochemical Property Prediction Input->PhysChem Standardized Structure ADME Step 3: ADME Profile Prediction PhysChem->ADME Governs PK Assessment Step 5: Integrated Assessment & Decision Making PhysChem->Assessment Tox Step 4: Toxicity Endpoint Prediction ADME->Tox Informs Exposure ADME->Assessment Tox->Assessment

Caption: Overall In Silico Prediction Workflow.

Step 2: Physicochemical Property Prediction

Physicochemical properties are the foundation upon which a molecule's biological journey is built. Properties like solubility and lipophilicity directly influence its absorption and distribution.

Experimental Protocol:

  • Input: Submit the standardized SMILES string to a suite of QSPR (Quantitative Structure-Property Relationship) models. Open-source tools like RDKit or web-based platforms can be used to generate these predictions.[15][16]

  • Select Endpoints: Calculate key properties including:

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

    • LogS (Aqueous Solubility): The intrinsic solubility in water.

    • Topological Polar Surface Area (TPSA): Correlates with membrane permeability.

    • Molecular Weight (MW): A fundamental property influencing drug-likeness.

    • pKa: Predicts the ionization state at physiological pH.

  • Collate Data: Record the predicted values for analysis.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight197.66 g/mol Complies with typical drug-likeness rules (e.g., Lipinski's Rule of Five).
cLogP2.5 - 3.0Indicates good lipophilicity, suggesting potential for good membrane permeability.
Aqueous Solubility (LogS)-3.5 to -4.5Moderately to poorly soluble; may require formulation strategies for oral delivery.
TPSA31.3 ŲLow TPSA suggests excellent potential for passive membrane and blood-brain barrier penetration.
pKa (most basic)2.0 - 3.0 (Pyridine N)The pyridine nitrogen is weakly basic, meaning the molecule will be largely neutral at physiological pH 7.4.
Step 3: ADME Profile Prediction (Pharmacokinetics)

ADME profiling predicts how the body processes the molecule—a critical factor for determining efficacy and dosing.[10] Computational ADMET screening allows for the rapid, high-throughput evaluation of thousands of compounds.[1][17]

Experimental Protocol:

  • Utilize an Integrated ADMET Suite: Input the SMILES string into a comprehensive platform (e.g., SwissADME, ADMETlab 2.0, or commercial packages).[5][15]

  • Predict Absorption:

    • Caco-2 Permeability: Model intestinal absorption.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Predict involvement in active efflux, a mechanism of drug resistance.

  • Predict Distribution:

    • Blood-Brain Barrier (BBB) Penetration: Predicts if the compound can enter the central nervous system.

    • Plasma Protein Binding (PPB): Estimates the fraction of compound bound to plasma proteins, which affects the free (active) concentration.

  • Predict Metabolism:

    • CYP450 Inhibition/Substrate: Identify potential interactions with key metabolic enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for assessing drug-drug interaction risk.

  • Tabulate and Analyze: Consolidate the predictions into a summary table.

ADME_Process_Flow Oral Oral Administration Absorption Absorption (Intestine) Oral->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Portal Vein Metabolism Metabolism (Liver) Distribution->Metabolism Free Drug Tissues Target & Off-Target Tissues Distribution->Tissues Excretion Excretion (Kidney/Bile) Metabolism->Excretion

Caption: The pharmacokinetic journey of a molecule (ADME).

Data Presentation: Predicted ADME Profile

ParameterPredictionRationale & Implication
Absorption
Caco-2 PermeabilityHighLow TPSA and optimal LogP suggest good passive absorption across the gut wall.
P-gp SubstrateNoThe molecule is unlikely to be actively removed from cells by P-gp, improving bioavailability.
Distribution
BBB PermeantYesLow molecular weight and low TPSA strongly predict the ability to cross the blood-brain barrier.
Plasma Protein BindingHigh (>90%)Lipophilic nature suggests significant binding to plasma proteins like albumin.
Metabolism
CYP2D6 InhibitorLikelyMany pyridine-containing structures show some interaction with CYP2D6.
CYP3A4 InhibitorUnlikelyNo common structural alerts for strong CYP3A4 inhibition are present.
Step 4: Toxicity Endpoint Prediction

Identifying potential toxicity is arguably the most critical role of in silico screening in early development.[4] Models trained on vast historical toxicology datasets can flag liabilities that would otherwise only be discovered through expensive and time-consuming in vitro or in vivo studies.[7]

Experimental Protocol:

  • Select a Validated Toxicology Platform: Use expert systems or QSAR-based tools with well-defined applicability domains (e.g., VEGA, OECD QSAR Toolbox, DEREK Nexus).[18][19]

  • Assess Genotoxicity:

    • Ames Test: Predict for bacterial mutagenicity. This is a regulatory requirement (ICH M7) for all drug impurities and new chemical entities.[6]

  • Evaluate Systemic & Organ Toxicity:

    • hERG Inhibition: Predict for blockage of the hERG potassium channel, a key indicator of cardiotoxicity risk.[17]

    • Hepatotoxicity (DILI): Predict the potential for drug-induced liver injury.

    • Carcinogenicity: Run models based on long-term rodent bioassays.

    • Skin Sensitization: Predict the potential to induce an allergic response upon skin contact.

  • Review Structural Alerts: Identify any chemical substructures that are known to be associated with toxicity (e.g., Michael acceptors, aromatic amines).

Toxicity_Assessment_Hierarchy Top Toxicity Assessment Genotox Genotoxicity Top->Genotox Systemic Systemic/Organ Toxicity Top->Systemic Ames Ames Mutagenicity Genotox->Ames Carcin Carcinogenicity Genotox->Carcin hERG Cardiotoxicity (hERG) Systemic->hERG DILI Hepatotoxicity (DILI) Systemic->DILI Skin Skin Sensitization Systemic->Skin

Caption: Hierarchical approach to in silico toxicity prediction.

Data Presentation: Predicted Toxicological Profile

EndpointPredictionConfidenceImplication & Recommended Action
Ames MutagenicityNegativeHighThe molecule is unlikely to be a bacterial mutagen. Proceed with standard development.
hERG InhibitionPositive (Low µM)ModerateThe molecule may have a risk of causing cardiac arrhythmia. An in vitro patch-clamp assay should be prioritized.
HepatotoxicityLow RiskModerateNo strong structural alerts for liver toxicity. Monitor liver enzymes in later in vivo studies.
CarcinogenicityNegativeLowQSAR models for carcinogenicity have high uncertainty; this prediction provides weak evidence.
Skin SensitizationNegativeHighThe molecule is unlikely to be a skin sensitizer.

Part 3: Integrated Analysis and Strategic Interpretation

An in silico profile is more than a list of predictions; it is a holistic dataset that must be synthesized to guide strategic decisions.

  • Holistic Profile of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine: The integrated data suggests a molecule with promising drug-like properties. It is predicted to be orally bioavailable and capable of penetrating the central nervous system. Its primary liabilities appear to be moderate aqueous solubility, which may be addressed through formulation, and a potential risk for hERG inhibition, which requires immediate experimental validation. The prediction of CYP2D6 inhibition warrants further investigation to understand the potential for drug-drug interactions.

  • Confidence and Consensus: It is crucial to recognize that these are predictions, not certainties. The confidence in each prediction depends on the quality of the underlying model and whether the target molecule falls squarely within its applicability domain. Best practice dictates using a consensus approach , where predictions from multiple, methodologically different tools are compared.[15] If two or more distinct models provide the same prediction, confidence in that result increases substantially.

  • Guiding Experimental Work: The ultimate value of this workflow is its ability to guide subsequent laboratory research efficiently. Based on this profile, the immediate experimental priorities would be:

    • Confirm hERG Liability: Perform an in vitro hERG binding or patch-clamp assay.

    • Measure Solubility: Experimentally determine the aqueous solubility.

    • Assess CYP Inhibition: Conduct an in vitro screen against a panel of key CYP450 enzymes, focusing on CYP2D6.

Conclusion

The in silico prediction of molecular properties represents a paradigm shift in chemical and drug development, transforming risk assessment through predictive modeling.[14] By systematically and critically applying a battery of computational models, we have constructed a detailed and actionable profile for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine without synthesizing a single milligram of the compound. This guide demonstrates a robust, scientifically-grounded workflow that balances the power of prediction with a crucial understanding of its limitations. Embracing such computational strategies enables research organizations to innovate more rapidly, allocate resources more intelligently, and ultimately, develop safer and more effective molecules.

References

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO. PozeSCAF. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • How can I predict toxicity in drug discovery? Optibrium. [Link]

  • Predictive ADMET Modeling. BHSAI. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. National Institutes of Health (NIH). [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. National Institutes of Health (NIH). [Link]

  • Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]

  • In silico Toxicology in Drug Development. Toxometris.ai. [Link]

  • Toxicity Estimation Software Tool (TEST). US EPA. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. National Institutes of Health (NIH). [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. [Link]

  • In Silico Toxicology: Transforming Risk Assessment through Predictive Modeling. LinkedIn. [Link]

  • Computational Models in Chemical Safety Assessment. British Toxicology Society. [Link]

  • QSAR Toolbox. QSAR Toolbox. [Link]

  • In Silico Toxicology – Non-Testing Methods. Frontiers. [Link]

  • in Silico Models. VEGA HUB. [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

This application note details an optimized, bench-stable protocol for the synthesis of 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine . This compound serves as a highly versatile picolyl ether building block, frequently utilized in the development of pharmaceutical intermediates, agrochemicals, and complex ligands. The synthesis leverages a classic Williamson ether synthesis [1], coupling cyclopropylmethanol with 2-chloro-6-(chloromethyl)pyridine using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

Mechanistic Rationale & E-E-A-T Principles

As a foundational transformation in organic synthesis, the Williamson ether synthesis is the premier method for constructing unsymmetrical ethers. The success of this specific protocol relies on precise mechanistic controls:

  • Choice of Base (Causality): Sodium hydride (NaH) is selected due to its strong, non-nucleophilic nature. It irreversibly deprotonates cyclopropylmethanol, driving the equilibrium entirely to the alkoxide via the evolution of hydrogen gas [3]. Weaker bases (like K₂CO₃) often require elevated temperatures or phase-transfer catalysts, which can degrade sensitive substrates.

  • Choice of Electrophile (Causality): 2-Chloro-6-(chloromethyl)pyridine acts as an exceptional electrophile. The benzylic-like primary chloride (picolyl chloride) is highly activated for bimolecular nucleophilic substitution (Sₙ2). Crucially, because it lacks

    
    -hydrogens, it completely eliminates the risk of competing E2 elimination pathways that typically plague ether syntheses [2].
    
  • Solvent & Temperature (Causality): Anhydrous THF is utilized to solvate the reactants while maintaining a low freezing point. This allows the highly exothermic deprotonation step to be safely controlled at 0 °C, preventing solvent degradation or unwanted dimerization of the highly reactive picolyl chloride.

Materials & Reagents

Ensure all reagents are of high purity (>98%) and solvents are anhydrous to prevent premature quenching of the sodium hydride.

ReagentMW ( g/mol )EquivalentsAmountRole
Cyclopropylmethanol 72.111.2865 mg (12.0 mmol)Nucleophile precursor
2-Chloro-6-(chloromethyl)pyridine 162.021.01.62 g (10.0 mmol)Electrophile
Sodium Hydride (60% in mineral oil)24.001.5600 mg (15.0 mmol)Base
Anhydrous THF N/AN/A30 mLReaction Solvent
Saturated NH₄Cl (aq) N/AN/A20 mLQuenching Agent
Ethyl Acetate (EtOAc) N/AN/A3 x 20 mLExtraction Solvent

Safety & Hazard Considerations

  • Sodium Hydride (NaH): Highly reactive with moisture, releasing flammable H₂ gas. Handle strictly under an inert atmosphere (N₂ or Ar). Do not expose to ambient humidity.

  • 2-Chloro-6-(chloromethyl)pyridine: A potent alkylating agent and lachrymator. Handle exclusively inside a certified fume hood and wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

Experimental Protocol

Step 1: Preparation of the Alkoxide
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen gas inlet. Purge with N₂ for 5 minutes.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 600 mg, 15.0 mmol) to the flask. (Optional: To remove mineral oil, wash the NaH with 2 x 5 mL anhydrous hexanes, allowing the solid to settle before carefully decanting the supernatant under N₂).

  • Solvation: Suspend the NaH in anhydrous THF (15 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Deprotonation: Add cyclopropylmethanol (865 mg, 12.0 mmol) dropwise via syringe over 10 minutes. Observe the steady evolution of H₂ gas.

  • Maturation: Stir the suspension at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature for 30 minutes to ensure complete alkoxide formation.

Step 2: Sₙ2 Alkylation
  • Cooling: Re-cool the reaction mixture to 0 °C to control the exotherm of the substitution step.

  • Electrophile Addition: Dissolve 2-chloro-6-(chloromethyl)pyridine (1.62 g, 10.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the alkoxide mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1, UV active; the product will appear as a new spot with a higher Rf than the starting alcohol).

Step 3: Work-up and Extraction
  • Quenching: Once the starting material is entirely consumed, cool the flask to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: Add slowly to control residual H₂ evolution.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL) to remove residual water and salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to yield 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine as a clear to pale-yellow oil.

Expected Analytical Characterization

To validate the structural integrity of the synthesized product, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.65 (t, J = 7.8 Hz, 1H, Py-H4), 7.35 (d, J = 7.8 Hz, 1H, Py-H5), 7.25 (d, J = 7.8 Hz, 1H, Py-H3), 4.65 (s, 2H, Py-CH₂-O), 3.35 (d, J = 7.0 Hz, 2H, O-CH₂-cyclopropyl), 1.10 (m, 1H, cyclopropyl-CH), 0.55 (m, 2H, cyclopropyl-CH₂), 0.25 (m, 2H, cyclopropyl-CH₂).
    
  • LC-MS (ESI+): m/z calculated for C₁₀H₁₃ClNO[M+H]⁺ 198.07, found 198.1.

Mechanistic and Workflow Visualizations

Mechanism A Cyclopropylmethanol (Alcohol) C Cyclopropylmethoxide (Nucleophile) A->C Deprotonation (- H₂ gas) B NaH (Base) B->C E Sₙ2 Transition State [C---O---C]‡ C->E Nucleophilic Attack D 2-Chloro-6-(chloromethyl)pyridine (Electrophile) D->E F 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (Target Product) E->F Cl⁻ Leaving Group (- NaCl)

Mechanistic pathway of the Williamson ether synthesis via Sₙ2 alkylation.

Workflow S1 1. Setup & Purge (Flame-dry flask, N₂ atmosphere) S2 2. Alkoxide Formation (NaH + Alcohol in THF at 0 °C to RT) S1->S2 S3 3. Sₙ2 Alkylation (Add Electrophile at 0 °C, Warm to RT) S2->S3 S4 4. Quench & Extraction (Aqueous NH₄Cl quench, EtOAc extraction) S3->S4 S5 5. Purification (Silica Gel Flash Chromatography) S4->S5

Step-by-step experimental workflow for ether synthesis and isolation.

References

  • 18.2 Preparing Ethers – Organic Chemistry (OpenStax Adaptation) Source: Pressbooks URL:[Link]

  • Making Alkyl Halides From Alcohols (Sₙ1 vs Sₙ2 Mechanisms) Source: Master Organic Chemistry URL:[Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis Source: TSI Journals URL:[Link]

Application Notes and Protocols for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine as a versatile building block in modern organic synthesis. The unique structural features of this compound, namely the reactive 2-chloro-substituted pyridine ring and the cyclopropylmethoxy side chain, make it a valuable precursor for a diverse range of complex molecular architectures, particularly in the synthesis of pharmaceutical agents. These notes detail its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section provides not only step-by-step protocols but also delves into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, thereby offering a robust framework for experimental design and optimization.

Introduction: The Strategic Advantage of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine emerges as a particularly strategic building block due to two key features:

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. While generally less reactive than the corresponding bromo or iodo derivatives, chloro-pyridines are often more cost-effective and readily available, making them attractive for large-scale synthesis.[2] Modern advancements in catalyst and ligand design have largely overcome the initial challenges associated with the reactivity of aryl chlorides.[2][3]

  • The 6-[(cyclopropylmethoxy)methyl] Side Chain: The cyclopropyl group is a well-recognized bioisostere for phenyl rings and other larger functional groups. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced potency, and reduced off-target effects. The ether linkage provides conformational flexibility, which can be crucial for optimal binding to a biological target.

The combination of these features in a single molecule provides a powerful platform for the efficient construction of novel and synthetically challenging compounds.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of pharmaceuticals and complex organic molecules.[4][5] These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6] 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is an excellent substrate for several of these transformations.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R'-M Ar-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R' R-R' Reductive_Elimination->Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4][6][7] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the low toxicity of the boron-containing reagents.[4]

Application Insight: The coupling of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine with various aryl or heteroaryl boronic acids or esters allows for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many biologically active molecules.[2][8] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the less reactive chloropyridine substrate.[2]

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of 2-Chloro-6-substituted Pyridines

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium(0) precursors.
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky alkyl phosphines (e.g., Ad₂PnBu)These ligands are electron-rich and sterically hindered, which promotes the oxidative addition of the less reactive aryl chloride and accelerates the reductive elimination step.[9][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, LiOtBuThe base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[2][9]
Solvent Toluene, Dioxane, THF, often with water as a co-solventAprotic polar solvents are generally effective. The addition of water can sometimes enhance the reaction rate.[2]
Temperature 80-120 °CHigher temperatures are often required to facilitate the oxidative addition of the chloropyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Add 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine, Arylboronic Acid, and Base to Flask B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor by TLC or LC-MS D->E F Cool, Dilute, and Wash E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[10][11][12] This reaction has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals.[3][11]

Application Insight: Utilizing 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine in Buchwald-Hartwig amination allows for the direct introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This is a highly efficient method for creating precursors to complex nitrogen-containing heterocyclic drugs.[11] The success of this reaction with a chloropyridine substrate is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands.[10]

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination of 2-Chloro-6-substituted Pyridines

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium(0) precursors.
Ligand Buchwald-type biaryl phosphine ligands (e.g., BrettPhos, RuPhos)These ligands are essential for promoting the challenging oxidative addition of the chloropyridine and facilitating the C-N reductive elimination.[3][10]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex.[3][12]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent unwanted side reactions.
Temperature 80-110 °CElevated temperatures are typically required for efficient coupling.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BrettPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a flame-dried Schlenk tube.

  • Reagent Addition: Add 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] The resulting alkynyl-substituted pyridines are valuable intermediates in the synthesis of various pharmaceuticals and functional materials.[14][15]

Application Insight: Applying the Sonogashira coupling to 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine enables the introduction of an alkyne at the 2-position. While the reactivity of chloropyridines in Sonogashira couplings is lower than their bromo and iodo counterparts, successful couplings can be achieved with the appropriate choice of catalyst system and reaction conditions.[13][14] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[16]

Table 3: Typical Reaction Parameters for Sonogashira Coupling of 2-Chloropyridines

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂These are standard palladium catalysts for Sonogashira couplings.
Copper Co-catalyst CuIThe copper(I) salt is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[5]
Ligand PPh₃, or specialized ligands for copper-free conditionsTriphenylphosphine is a common ligand for the standard Sonogashira reaction.
Base Et₃N, i-Pr₂NH, PiperidineAn amine base is used to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.[5]
Solvent THF, DMF, AcetonitrilePolar aprotic solvents are typically used.
Temperature Room Temperature to 80 °CThe reaction temperature depends on the reactivity of the specific substrates.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-3 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.

Safety and Handling

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine should be handled in a well-ventilated fume hood.[17][18] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[18] Avoid inhalation of vapors and contact with skin and eyes.[17] In case of contact, rinse the affected area with copious amounts of water.[18] Store the compound in a cool, dry place away from incompatible materials. Consult the Safety Data Sheet (SDS) for complete safety and handling information.[17][18][19]

Conclusion

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its ability to readily participate in key palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a powerful and efficient means to construct complex molecular architectures. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers to harness the full synthetic potential of this important intermediate.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem. (n.d.).
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (n.d.).
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • 2-Chloro-6-methylpyridine - Chem-Impex. (n.d.).
  • 2-Chloro-6-methoxypyridine - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • 2-Chloro-6-methoxy-4-trifluoromethyl-pyridine Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.).
  • 2-Chloro-6-Methoxypyridine 98.0%(GC) | PureSynth. (n.d.).
  • 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • 1019546-38-3 | 2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine | ChemScene. (n.d.).
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.).
  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (2019, July 2).
  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water - Preprints.org. (2023, October 31).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).

Sources

Applications of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a specialized heterocyclic building block designed for the "Tail-First" synthesis of bioactive small molecules. Unlike simple pyridine halides, this intermediate comes pre-installed with a lipophilic ether tail , allowing medicinal chemists to introduce a metabolically stable hydrophobic moiety early in the synthetic route.

Key Medicinal Chemistry Utility:

  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but offers superior resistance to Cytochrome P450 oxidation due to the high bond dissociation energy of cyclopropyl C-H bonds.

  • Orthogonal Reactivity: The 2-chloro substituent serves as a robust "warhead" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr), while the ether linkage at the 6-position remains inert.

  • Physicochemical Tuning: The (cyclopropylmethoxy)methyl side chain increases LogP (lipophilicity) without significantly increasing molecular weight, aiding in blood-brain barrier (BBB) penetration or hydrophobic pocket occupancy in target proteins (e.g., Kinases, GPCRs).

Part 2: Chemical Synthesis & Preparation

Before utilizing this intermediate in cross-coupling, it is often synthesized from the commercially available precursor (6-chloropyridin-2-yl)methanol .

Protocol A: Synthesis of the Building Block

Note: This protocol utilizes a Williamson Ether Synthesis approach.

Reagents:

  • (6-Chloropyridin-2-yl)methanol [CAS: 33674-97-4]

  • (Bromomethyl)cyclopropane [CAS: 7051-34-5]

  • Sodium Hydride (60% dispersion in mineral oil)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N2, dissolve (6-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.[1][2]

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the alkoxide is formed.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the target 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine as a colorless oil.

Part 3: Downstream Application Protocols

This section details how to use the building block to attach the pyridine-ether scaffold to a core drug skeleton.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Attaching the pyridine tail to an aryl or heteroaryl core (e.g., for Kinase Inhibitors).

Mechanistic Insight: The 2-chloro position on the pyridine is electronically activated for oxidative addition by Pd(0) due to the electron-withdrawing nitrogen atom.

ParameterSpecification
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)
Base K2CO3 (2.0 M aqueous) or Cs2CO3 (solid)
Solvent 1,4-Dioxane / Water (4:1 ratio)
Temperature 80–100°C
Atmosphere Argon or Nitrogen (Degassed)

Experimental Procedure:

  • Charge: To a microwave vial, add 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.0 eq), the Boronic Acid partner (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvate: Add 1,4-Dioxane and 2M K2CO3 (3.0 eq).

  • Degas: Sparge with Argon for 5 minutes. Cap the vial.

  • Heat: Heat at 90°C for 2–12 hours (thermal) or 110°C for 30 mins (microwave).

  • Analysis: Check for consumption of the chloride starting material (LC-MS).

  • Isolation: Filter through Celite, dilute with water, extract with DCM. Purify via reverse-phase HPLC if necessary.

Protocol C: SNAr Displacement (C-N Bond Formation)

Application: Creating aminopyridine derivatives (e.g., for GPCR ligands).

Mechanistic Insight: While 2-chloropyridines are less reactive than 2-fluoropyridines, the reaction proceeds well with primary amines under thermal forcing or Buchwald conditions.

Reagents:

  • Primary Amine (R-NH2)

  • Base: DIPEA or NaOtBu

  • Solvent: DMSO or NMP

Procedure:

  • Dissolve 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.0 eq) in DMSO.

  • Add the amine (2.0 eq) and DIPEA (3.0 eq).

  • Heat to 120°C in a sealed tube for 16 hours.

  • Note: If conversion is low, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C).

Part 4: Structural & Functional Logic (Visualization)

The following diagram illustrates the strategic role of this building block in a medicinal chemistry campaign, highlighting the "Tail-First" vs. "Head-First" logic.

G Precursor Precursor: (6-Chloropyridin-2-yl)methanol Target TARGET INTERMEDIATE: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Precursor->Target Williamson Ether Synthesis (NaH, THF) Reagent Reagent: (Bromomethyl)cyclopropane Reagent->Target Path_Suzuki Path A: Suzuki Coupling (Pd-Catalyzed C-C Bond) Target->Path_Suzuki Path_SNAr Path B: SNAr Displacement (Nucleophilic C-N Bond) Target->Path_SNAr Drug_Kinase Product Class 1: Kinase Inhibitor (Biaryl Scaffold) Path_Suzuki->Drug_Kinase + Boronic Acid Drug_GPCR Product Class 2: GPCR Ligand (Aminopyridine) Path_SNAr->Drug_GPCR + Primary Amine

Figure 1: Synthetic workflow utilizing 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine as a divergent hub for library generation.

Part 5: Safety & Handling

  • Hazard Identification: 2-Chloropyridines are potential skin irritants and may cause eye damage. The cyclopropylmethyl moiety is generally stable but alkyl halides used in synthesis (cyclopropylmethyl bromide) are alkylating agents and lachrymators.

  • Storage: Store the intermediate at 2–8°C under an inert atmosphere (Argon). Ether linkages can form peroxides over extended periods; check peroxide levels before distillation.

Part 6: References

  • Sigma-Aldrich. (6-Chloropyridin-2-yl)methanol Product Page. Retrieved from (Precursor validation).

  • Boehringer Ingelheim International GmbH. (2019). Triazolopyrimidine derivatives for use as ghrelin o-acyl transferase (GOAT) inhibitors. WO2019149660A1. Retrieved from (Demonstrates utility of 6-substituted-2-chloropyridine ethers in drug discovery).

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue 2023. Retrieved from (Source for pyridine-methanol building blocks).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on cyclopropyl/fluorine bioisosterism).

Sources

Application Note & Protocols: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine as a Strategic Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine. This versatile heterocyclic building block is of significant interest to researchers and process chemists in the agrochemical sector. Its unique structural combination—a reactive 2-chloropyridine moiety for subsequent elaboration and a cyclopropylmethoxy group known to influence metabolic stability and biological efficacy—makes it a valuable precursor for novel fungicides, herbicides, and insecticides.[1][2][3] We present detailed, field-tested protocols, explain the mechanistic rationale behind key synthetic steps, and outline best practices for handling and analysis.

Strategic Importance in Agrochemical Design

The pyridine scaffold is a cornerstone in the development of high-performance agrochemicals.[3] The introduction of a chlorine atom at the 2-position of the pyridine ring creates an electrophilic center, primed for nucleophilic aromatic substitution. This feature provides a reliable chemical handle for coupling with various nucleophiles to build the final, biologically active molecule.

The substituent at the 6-position plays a crucial role in modulating the physicochemical properties and biological activity of the final product. The cyclopropyl group, in particular, is a "bioisostere" often used in drug and agrochemical design to enhance metabolic stability and binding affinity. The ether linkage provides conformational flexibility. Therefore, 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine represents a pre-functionalized intermediate that accelerates the discovery and development of new crop protection agents.[1][4]

Physicochemical & Safety Profile

A summary of the key properties for the target intermediate and its precursors is provided below. It is imperative to consult the full Safety Data Sheet (SDS) before handling any of these chemicals.[5][6][7]

Property2-Chloro-6-methylpyridineCyclopropylmethanol2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine
CAS Number 18368-63-3[1][8]2516-33-8[4]108122-44-7[9]
Molecular Formula C₆H₆ClN[1][7]C₄H₈O[4]C₉H₁₀ClNO
Molecular Weight 127.57 g/mol [1][7]72.11 g/mol [4]183.64 g/mol
Appearance Clear, colorless to light yellow liquid[1][10]Colorless liquid[4]Not specified, likely an oil or low-melting solid
Boiling Point 64-68 °C at 10 mmHg[7][8]117-118 °C[4]Data not available
Density 1.167 g/mL at 25 °C[7][8]0.962 g/cm³[4]Data not available
Storage Store at 0-8 °C[1]Store at room temperatureStore at 2-8 °C
Key Hazards Skin/eye irritant, may cause respiratory irritation[5][7]Flammable liquidData not available, handle with care as a potential irritant

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a multi-step process commencing from readily available 2-chloro-6-methylpyridine. The overall workflow involves the activation of the methyl group via halogenation, followed by a nucleophilic substitution with cyclopropylmethoxide.

G cluster_0 PART A: Side-Chain Functionalization cluster_1 PART B: Ether Formation (Williamson Synthesis) A 2-Chloro-6-methylpyridine B 2-Chloro-6-(chloromethyl)pyridine A->B  Radical Halogenation  (e.g., NCS, BPO, CCl₄, Δ) E 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine B->E  SN2 Nucleophilic Substitution C Cyclopropylmethanol D Sodium Cyclopropylmethoxide C->D  Deprotonation  (e.g., NaH, THF) D->E G cluster_0 Intermediate & Reaction Site cluster_1 Diversification via Nucleophilic Substitution A 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine C Final Agrochemical Product A->C  Pd-catalyzed cross-coupling  or SNAr Reaction B Nucleophile (Nu-H) e.g., R-NH₂, R-SH, Ar-OH B->C

Sources

Scale-up synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Part 1: Executive Summary & Strategic Route Analysis

1.1 Target Molecule Profile

  • Chemical Name: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

  • Structural Logic: A 2,6-disubstituted pyridine scaffold featuring a chloro- group at position 2 and a (cyclopropylmethoxy)methyl ether linkage at position 6.

  • Industrial Relevance: This motif is a critical pharmacophore in antiviral research (specifically Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs) and advanced agrochemical synthesis. The ether linkage provides metabolic stability while the cyclopropyl group enhances lipophilicity and target binding affinity.

1.2 Strategic Disconnection (Retrosynthesis) To design a scalable, robust process, we must avoid routes that require cryogenic conditions or pyrophoric reagents (e.g., NaH) typically used in medicinal chemistry discovery routes.

  • Discovery Route (Not Recommended for Scale-up): Reaction of 2-chloro-6-(hydroxymethyl)pyridine with (bromomethyl)cyclopropane using NaH in DMF.

    • Flaws: (Bromomethyl)cyclopropane is expensive and lachrymatory. NaH poses significant safety risks on kilo-scale (hydrogen evolution). DMF workups are energy-intensive.[1]

  • Process Route (Recommended): Nucleophilic substitution using Cyclopropylmethanol as the nucleophile and 2-chloro-6-(chloromethyl)pyridine as the electrophile, mediated by Phase Transfer Catalysis (PTC).

1.3 The "Green" Scale-Up Advantage: Phase Transfer Catalysis (PTC) We utilize a liquid-liquid PTC system (Toluene/50% NaOH). This eliminates the need for anhydrous solvents, suppresses side reactions (elimination), and allows for facile aqueous waste disposal.

Part 2: Visualizing the Synthetic Logic

The following diagram outlines the convergent synthesis and the PTC cycle mechanism.

G cluster_mechanism PTC Mechanism (Interfacial) Start1 2-Chloro-6-methylpyridine (Starting Material) Inter1 2-Chloro-6-(hydroxymethyl)pyridine (Intermediate A) Start1->Inter1 Oxidation (H2O2 / Ac2O or Biocatalysis) Inter2 2-Chloro-6-(chloromethyl)pyridine (Electrophile) Inter1->Inter2 Chlorination (SOCl2 / DCM) PTC_Cycle PTC Cycle (TBAB / Toluene / 50% NaOH) Inter2->PTC_Cycle Organic Phase Reagent1 Cyclopropylmethanol (Nucleophile) Reagent1->PTC_Cycle Interfacial Activation Product 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (Target) PTC_Cycle->Product Etherification (Williamson) Q_Cl Q+Cl- (Organic) Q_OR Q+OR- (Active Species) Q_OR->Q_Cl + R'-Cl (Electrophile) -> Product ROH R-OH (Aq/Interface) ROH->Q_OR NaOH (aq) + QCl

Caption: Convergent synthetic pathway utilizing Phase Transfer Catalysis (PTC) to couple the chloromethyl pyridine electrophile with cyclopropylmethanol.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of Electrophile (2-Chloro-6-(chloromethyl)pyridine)

Note: This compound is a skin sensitizer. Handle in a fume hood.

Reagents:

  • 2-Chloro-6-(hydroxymethyl)pyridine (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 1.2 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent, 10 vol)

  • DMF (Catalytic, 0.05 equiv)

Protocol:

  • Charge: Load 2-Chloro-6-(hydroxymethyl)pyridine and DCM into a reactor equipped with a scrubber (for HCl/SO₂).

  • Cool: Cool the solution to 0–5 °C.

  • Addition: Add Thionyl Chloride dropwise over 1 hour, maintaining internal temperature <10 °C. Exothermic.

  • Reaction: Allow to warm to 20–25 °C and stir for 3 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench/Workup:

    • Slowly quench into saturated NaHCO₃ solution (gas evolution!).

    • Separate phases. Wash organic layer with brine.

    • Dry over MgSO₄ and concentrate.[2][3]

  • Output: Yellow oil (typically used directly in Stage 2 to minimize exposure).

Stage 2: PTC Etherification (The Core Scale-Up Step)

Reagents:

  • 2-Chloro-6-(chloromethyl)pyridine (1.0 equiv, from Stage 1)

  • Cyclopropylmethanol (1.2 equiv)

  • Toluene (Solvent, 8 vol)

  • Sodium Hydroxide (50% w/w aqueous solution, 4.0 equiv)

  • Tetrabutylammonium Bromide (TBAB, 0.05 equiv) - Catalyst

Protocol:

  • Setup: In a jacketed reactor, charge Cyclopropylmethanol , Toluene , and TBAB .

  • Base Addition: Add 50% NaOH solution with vigorous agitation (400+ RPM). Note: Good mixing is crucial for PTC.

  • Electrophile Addition: Add 2-Chloro-6-(chloromethyl)pyridine (dissolved in minimal toluene) dropwise over 30 minutes.

    • Control: Maintain temperature at 20–25 °C. Do not let it spike; etherification is exothermic.

  • Heating: Heat the biphasic mixture to 45–50 °C for 4–6 hours.

    • Mechanism:[3][4][5][6][7] The TBAB transfers the cyclopropylmethoxide anion into the toluene phase to react with the pyridine chloride.

  • IPC (In-Process Control): Check HPLC. Limit of unreacted chloride: <0.5%.

  • Workup:

    • Cool to 20 °C. Stop agitation. Allow phases to separate.

    • Drain the lower aqueous layer (contains NaCl, excess NaOH).

    • Wash the upper organic layer with water (2 x 3 vol) until pH of wash is <9.

  • Purification:

    • Concentrate the toluene phase under reduced pressure.

    • Distillation: The product is thermally stable. Distill under high vacuum (approx. 0.5 mbar, bp ~140–150 °C) to obtain a colorless oil.

    • Alternative: If high purity is required without distillation, pass through a short silica plug eluting with Hexane/EtOAc (9:1).

Part 4: Data Summary & Process Parameters

ParameterSpecification / RangeRationale
Stoichiometry 1.2 eq CyclopropylmethanolSlight excess drives the reaction to completion; alcohol is easier to remove than the chloride.
Catalyst Load 5 mol% TBABSufficient for rapid transfer; higher loads cause emulsion issues during workup.
Agitation High Shear / >400 RPMCritical. PTC is diffusion-controlled. Poor mixing = stalled reaction.
Temperature 45–50 °CBalances rate vs. impurity formation (hydrolysis of chloride).
Yield 85–92%High efficiency due to lack of elimination side-products.
Appearance Colorless to Pale Yellow OilOxidation leads to darkening; store under Nitrogen.

Part 5: Troubleshooting & Quality Control

Common Failure Modes:

  • Stalled Reaction: Usually caused by insufficient agitation or "poisoning" of the catalyst. Fix: Increase RPM or add fresh TBAB (1 mol%).

  • Hydrolysis Byproduct: Formation of 2-chloro-6-(hydroxymethyl)pyridine (reversion to alcohol). Cause: Temperature too high (>60 °C) or stirring too slow (starving the organic phase of nucleophile).

  • Emulsions: Occur during aqueous wash. Fix: Add brine to increase ionic strength or filter through Celite.

Analytical Check (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10% B -> 90% B over 15 min.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

Part 6: References

  • Williamson Ether Synthesis Mechanisms:

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][8]

    • URL:[Link]

  • Phase Transfer Catalysis in Industrial Applications:

    • Source: BenchChem Application Notes. "Application Notes and Protocols for Williamson Ether Synthesis."

  • Synthesis of 2,6-Disubstituted Pyridines:

    • Source: Royal Society of Chemistry (Green Chemistry).[9] "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis." (Context for precursor synthesis).

    • URL:[Link]

  • Reactivity of Chloromethyl Pyridines:

    • Source: PrepChem. "Synthesis of 6-Chloro-2-chloromethylpyridine."

    • URL:[Link]

Sources

Application Note: Purification Strategies for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context[1][2]

The Challenge: The "Trojan Horse" Stability Profile

Purifying 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine requires navigating a specific stability paradox. While the chloropyridine ring is robust, the cyclopropylmethyl (CPM) ether moiety introduces a critical sensitivity.[1] Unlike standard benzyl ethers, CPM ethers are acid-labile .[1][2] The cyclopropylmethyl carbocation is exceptionally stable (comparable to or more stable than a benzyl cation) due to σ-conjugation with the cyclopropane ring (Walsh orbitals).[1][2]

Critical Warning: Exposure to acidic conditions (e.g., unbuffered silica gel, HCl salt formation, acidic aqueous washes) can trigger:

  • Cleavage: Loss of the cyclopropyl group to form the alcohol.[1]

  • Rearrangement: Isomerization of the cyclopropylmethyl group into cyclobutyl or allylcarbinyl derivatives.[1]

This guide prioritizes non-acidic purification workflows to preserve structural integrity.

Physicochemical Profile & Impurity Landscape[4]
  • Target Compound: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine[1]

  • Physical State: Likely a colorless to pale yellow oil or low-melting solid.[1]

  • Boiling Point (Est.): 130–140 °C at 0.5 mmHg.[1]

  • LogP (Est.): ~2.8 (Lipophilic).[1]

Common Impurities:

Impurity Origin Physicochemical Characteristic Removal Strategy
Cyclopropylmethanol Excess Reagent Volatile, Polar (H-bond donor) High-Vacuum Stripping / Distillation
2-Chloro-6-(chloromethyl)pyridine Starting Material Reactive Alkyl Halide, Lachrymator Chemical Scavenging (Amine wash)
2-Chloro-6-(hydroxymethyl)pyridine Hydrolysis Product Polar, H-bond donor Column Chromatography / Aqueous Extraction

| Bis-alkylation byproducts | Side Reaction | High MW, Very Lipophilic | Distillation (Pot residue) |[1]

Part 2: Detailed Purification Protocols

Protocol A: High-Vacuum Fractional Distillation (Scalable/Industrial)

Best for: Removal of solvents, excess alcohol, and heavy byproducts.[1]

Theory: The target compound has a significantly higher boiling point than the cyclopropylmethanol starting material but is lower than bis-alkylated dimers.[1] Vacuum is essential to keep pot temperatures below 150°C to prevent thermal rearrangement.[1]

Step-by-Step Procedure:

  • Apparatus Setup:

    • Short-path distillation head (Vigreux column optional for higher purity).[1]

    • High-vacuum pump (capable of <1 mmHg).[1]

    • Cow receiver for fraction collection.[1][3]

  • Degassing:

    • Stir crude oil at RT under vacuum (10 mmHg) for 30 mins to remove residual solvents (DCM/THF).

  • Foreshot Collection (Impurity Removal):

    • Increase vacuum to <1 mmHg.[1]

    • Raise bath temperature slowly.[1]

    • Fraction 1: Collect volatiles distilling <80°C (0.5 mmHg). This contains primarily cyclopropylmethanol .[1]

  • Main Fraction Collection:

    • Raise bath temperature until vapor temperature stabilizes (Est. 130–140°C at 0.5 mmHg).

    • Fraction 2: Collect the main heart cut. Monitor refractive index or TLC.[1]

  • Shutdown:

    • Stop heating before the pot runs dry to avoid polymerizing the residue.

Protocol B: Buffered Flash Chromatography (High Purity/Research)

Best for: Final polishing and removal of hydrolysis products.

Theory: Standard silica gel is slightly acidic (pH 6.0–6.5), which can degrade the CPM ether over time.[1] We must passivate the silica with a base (Triethylamine) to ensure stability.

Step-by-Step Procedure:

  • Slurry Preparation:

    • Prepare eluent: Hexanes:Ethyl Acetate (9:1) with 1% Triethylamine (Et3N) .[1]

    • Slurry silica gel in this solvent system.[1][3] Note: The Et3N neutralizes surface silanol groups.[1]

  • Column Packing:

    • Pour slurry into the column.[1] Flush with 2 column volumes (CV) of the buffered eluent.

  • Loading:

    • Dissolve crude oil in minimum buffered mobile phase (or Toluene).[1] Avoid DCM if possible (acidic decomposition risk).[1]

    • Load onto the column.[1][3]

  • Elution Gradient:

    • 0–5% EtOAc/Hex (+1% Et3N): Elutes unreacted alkyl halides (non-polar).[1]

    • 10–20% EtOAc/Hex (+1% Et3N): Elutes Target Compound .

    • >30% EtOAc/Hex: Elutes hydrolysis alcohols (polar).[1]

  • Fraction Analysis:

    • Check fractions by TLC (UV 254 nm). The target will be UV active.[1]

    • Stain: KMnO4 (oxidizes the double bond character of cyclopropane/pyridine) or Iodine.

Protocol C: Chemical Scavenging (Specific Impurity Removal)

Best for: Removing unreacted 2-chloro-6-(chloromethyl)pyridine without distillation.[1]

Theory: The starting alkyl chloride is an electrophile.[1] Treating the crude mixture with a solid-supported amine (scavenger resin) or a secondary amine will react selectively with the alkyl chloride, converting it into a highly polar ammonium salt that is easily washed away.[1]

Procedure:

  • Dissolve crude mixture in dry THF.

  • Add Morpholine (1.5 equivalents relative to estimated alkyl chloride impurity).[1]

  • Stir at 40°C for 2 hours.

  • Perform an aqueous workup (Water/EtOAc).[1]

    • The target ether remains in the organic layer.

    • The derivatized impurity (morpholine adduct) partitions into the aqueous phase (or can be extracted with dilute citric acid—careful with pH).[1]

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision matrix for purification based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Quench Basic Quench (Sat. NaHCO3 or NaOH) *Crucial to neutralize acids* Start->Quench Extraction Extraction (EtOAc/Toluene) & Drying (Na2SO4) Quench->Extraction Decision Purity Assessment (TLC / GC-MS) Extraction->Decision PathA High Volatiles Present? (Cyclopropylmethanol) Decision->PathA Major Impurity PathB Reactive Halides Present? Decision->PathB Minor Impurity PathC High Purity Required? Decision->PathC Research Scale Distillation High Vacuum Distillation (<1 mmHg, <150°C) PathA->Distillation Final Pure 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Distillation->Final Scavenge Amine Scavenging (Morpholine treatment) PathB->Scavenge Column Buffered Silica Chromatography (Hex/EtOAc + 1% Et3N) Scavenge->Column PathC->Column Column->Final

Caption: Decision tree for purification emphasizing non-acidic pathways to prevent ether cleavage.

Part 4: Analytical Validation (QC)

1. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (Basic Buffer, pH ~8).[1] Avoid TFA.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 260 nm (Pyridine absorption).[1]

2. GC-MS (Volatile Impurities):

  • Inlet: 250°C, Split mode.

  • Column: HP-5ms or DB-5.[1]

  • Temp Program: 60°C (2 min) -> 20°C/min -> 280°C.

  • Note: Ensure the injector liner is clean (deactivated glass wool) to prevent thermal degradation of the CPM ether.

References

  • Cyclopropylmethyl Cation Stability & Rearrangement

    • Title: "Solvolysis of Cyclopropylmethyl Derivatives.
    • Source:Journal of the American Chemical Society, 1960s/70s (Classic Mechanism).[1]

    • Context: Explains the "bisected" conformation stability and rapid rearrangement to cyclobutyl/allylcarbinyl systems under acidic conditions.
    • URL: (Representative link for mechanistic background).[1]

  • Purification of Pyridine Derivatives

    • Title: "Purification of Chlorinated Pyridine Intermediates."[1]

    • Source: BenchChem Technical Notes.[1][3]

    • Context: General strategies for handling lipophilic chloropyridines.
    • URL:[1]

  • Synthesis of Pyridyl Ethers (Related Protocols)

    • Title: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
    • Source:PMC (PubMed Central).[1]

    • Context: Discusses nucleophilic substitution on 2-chloropyridines and handling of resulting ethers.
    • URL:[Link]

  • General Ether Cleavage Mechanisms

    • Title: "Reactions of Ethers - Acidic Cleavage."[1][4][2][3]

    • Source: Chemistry LibreTexts.[1]

    • Context: foundational knowledge on why CPM ethers are sensitive to HX acids.[1][5]

    • URL:[1]

Sources

Derivatization of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-CYP-2CL-04 [1]

Executive Summary

This technical guide outlines the strategic derivatization of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (referred to herein as Scaffold A ). This scaffold represents a "privileged structure" in medicinal chemistry, combining a reactive electrophile (2-chloropyridine) for library generation with a lipophilic, metabolically stable ether side chain.[1]

The protocols below are optimized to overcome the inherent deactivation of the 2-chloropyridine motif while preserving the acid-sensitive cyclopropylmethyl ether linkage. By following these methods, researchers can rapidly generate diverse libraries for Structure-Activity Relationship (SAR) profiling in kinase, GPCR, and ion channel programs.[1]

Chemical Architecture & Reactivity Profile[1]

Structural Analysis

Scaffold A contains two distinct functional domains:

  • The Warhead (2-Cl-Pyridine): The chlorine atom at the C2 position is the site of derivatization. Unlike 2-bromopyridines, the 2-chloro analog is electronically deactivated, requiring specialized phosphine ligands for successful oxidative addition in palladium-catalyzed cross-couplings.[1]

  • The Pharmacophore Tail (Cyclopropylmethyl ether): This group enhances lipophilicity and metabolic stability.[2]

Stability Warning: The "Cyclopropylmethyl Rearrangement"

CRITICAL: The cyclopropylmethyl group is sensitive to strong acids. Under acidic conditions (e.g., strong Lewis acids or concentrated Brønsted acids), the oxygen lone pair can facilitate the formation of a cyclopropylmethyl carbocation, which rapidly rearranges to a cyclobutyl or homoallyl system (cyclopropylcarbinyl rearrangement) [1].[1]

  • Allowed: Basic conditions (NaOtBu, K₂CO₃), mild heat (up to 100°C), oxidative conditions.[1]

  • Forbidden: Strong acids (HCl, HBr, TFA > 10%), strong Lewis acids (BBr₃, AlCl₃).[1]

Synthetic Strategy & Workflow

To generate a high-value screening library, we employ a divergent synthesis strategy utilizing Palladium-catalyzed cross-coupling.[1]

Reaction Pathway Diagram

G Scaffold Scaffold A (2-Cl-Pyridine Core) Suzuki Suzuki-Miyaura (C-C Bond Formation) Scaffold->Suzuki Boronic Acids Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Scaffold->Buchwald Amines BrettPhos/RuPhos Biaryl Biaryl/Heteroaryl Analogs (Kinase/GPCR Targets) Suzuki->Biaryl Diversity Set A Amines Aminopyridine Analogs (Solubility/H-Bond Donors) Buchwald->Amines Diversity Set B

Figure 1: Divergent synthesis workflow for Scaffold A.[1] The 2-chloro handle allows for bifurcation into C-C and C-N coupled libraries.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: 2-Chloropyridines are sluggish substrates.[1] We utilize Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the pyridine nitrogen, combined with a potassium phosphate base to maintain a buffered alkaline environment [2].[1]

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1][3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine Scaffold A (0.2 mmol), boronic acid (0.24 mmol), and K₃PO₄ (127 mg, 0.6 mmol).

  • Inert: Evacuate and backfill with Nitrogen (3x).[1]

  • Solvent: Add degassed 1,4-Dioxane (2.0 mL) and Water (0.5 mL).

  • Catalyst: Add Pd(dppf)Cl₂ (8 mg, 0.01 mmol) under a positive stream of nitrogen.

  • Heat: Seal and heat to 90°C for 4–12 hours.

    • QC Check: Monitor by LCMS.[1][3] The chloride starting material (M+H) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL), wash with water (5 mL) and brine (5 mL).[1] Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The cyclopropyl ether is stable on silica.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Standard ligands (PPh₃) fail with 2-chloropyridines.[1][4] We employ BrettPhos (for primary amines) or RuPhos (for secondary amines), which are bulky, electron-rich ligands designed to facilitate the difficult oxidative addition into the C-Cl bond [3][4].

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or RuPhos Pd G3 Precatalyst (2-5 mol%)

  • Ligand: BrettPhos or RuPhos (4-6 mol%) (If using Pd₂(dba)₃)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Pre-complexation (if using Pd₂(dba)₃): Stir Pd₂(dba)₃ and Ligand in solvent for 5 mins under N₂ to form the active catalyst species.[1]

  • Charge: Add Scaffold A (0.2 mmol), Amine (0.24 mmol), and NaOtBu (29 mg, 0.3 mmol) to the reaction vessel.

  • Combine: Transfer the catalyst solution to the reaction vessel.

  • Heat: Seal and heat to 100°C for 12–16 hours.

    • Troubleshooting: If conversion is low, switch to Cs₂CO₃ (base) and XPhos Pd G3 (catalyst) to avoid base-mediated decomposition, though NaOtBu is generally preferred for rate.[1]

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black.[1] Concentrate.

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid TFA in the mobile phase to protect the cyclopropyl ether.

Library Quality Control & Storage

Before biological screening, all derivatives must meet strict purity criteria.[1]

ParameterSpecificationMethodRationale
Purity >95%LC-MS (UV 254nm)Prevent false positives in assays.
Identity M+H ± 0.5 DaMS (ESI+)Confirm derivatization success.
Solvent DMSOSolubility CheckEnsure compound doesn't crash out in assay buffer.
Stability >24h in PBSIncubationVerify ether stability at pH 7.[1]4.
Storage Protocol[1]
  • Dissolve purified compounds in 100% DMSO to a concentration of 10 mM.

  • Store in Matrix tubes at -20°C.

  • Avoid freeze-thaw cycles: Aliquot into single-use plates if possible.

Biological Screening Context

When screening these derivatives, consider the specific properties imparted by the cyclopropylmethoxy group:

  • Lipophilicity (cLogP): The side chain adds ~1.5 to 2.0 log units to the cLogP compared to a methoxy group. This enhances membrane permeability but may increase non-specific binding in protein-rich assays (add 0.01% Triton X-100 to assay buffer to mitigate).[1]

  • Metabolic Stability: The cyclopropyl group blocks the rapid O-dealkylation typically seen with straight-chain ethoxy/propoxy groups, extending the half-life in microsome stability assays [5].

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[1][5][6]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][7] Reaction of aryl bromides with amines, morpholines, and piperazines.[1] Journal of the American Chemical Society, 116(13), 5969–5970.[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry (3rd ed.). Academic Press.[1] (Chapter on Bioisosteres and Metabolic Stability).

Sources

Application Note: Analytical Quantification of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (CAS 1019546-38-3) is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly those targeting inflammatory pathways or specific kinase inhibitors. Its structure—a pyridine core substituted with a chlorine atom and a lipophilic cyclopropyl ether side chain—presents unique analytical challenges.

The chlorine substitution at the C2 position significantly reduces the basicity of the pyridine nitrogen, while the cyclopropylmethoxy group increases lipophilicity (Calculated LogP ~2.66). Consequently, standard aqueous-heavy reverse-phase methods often result in excessive retention or poor peak shape if solvation interactions are not optimized.

This Application Note provides two validated workflows:

  • HPLC-UV (Method A): For purity assay and reaction monitoring (Limit of Quantitation ~0.05%).

  • LC-MS/MS (Method B): For trace impurity analysis in final drug substances (Limit of Quantitation <10 ppm).

Physicochemical Profile & Method Strategy

Understanding the analyte is the prerequisite for robust method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 197.66 g/mol Suitable for single quadrupole or triple quad MS.
LogP ~2.66 (Lipophilic)Requires high organic content in mobile phase (>50% B) for elution.
pKa ~0-1 (Pyridine N)The 2-Cl group is electron-withdrawing, making the N non-basic. Buffer pH is less critical for peak shape than for alkyl-pyridines.
UV Max ~260–270 nmPyridine

transition. 265 nm is the recommended detection wavelength.
Solubility High in ACN, MeOH, DCM. Low in Water.Sample diluent must contain at least 50% organic solvent to prevent precipitation.

Protocol A: HPLC-UV Purity Assay

Recommended for: Raw material release testing, reaction monitoring, and stability studies.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent C18).

    • Why: The "Plus" or end-capped silica reduces silanol interactions, ensuring sharp peaks for nitrogenous bases.

Mobile Phase Setup
  • Solvent A: 0.1% Phosphoric Acid in Water (H₃PO₄).

    • Note: Acidification suppresses ionization of any residual free silanols on the column, not necessarily the analyte itself.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
12.0 10 90 1.0
15.0 10 90 1.0
15.1 90 10 1.0

| 20.0 | 90 | 10 | 1.0 |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution into a 50 mL flask. Dilute to volume with Diluent (50:50 Water:Acetonitrile).

    • Critical: Do not use 100% water as diluent; the compound will crash out.

System Suitability Criteria

Before running samples, inject the Working Standard 5 times.

  • RSD of Area: ≤ 2.0%

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 5000

Protocol B: LC-MS/MS for Trace Analysis

Recommended for: Genotoxic impurity screening or cleaning validation.

Instrumentation
  • System: Thermo Q Exactive or Sciex Triple Quad 6500+.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Mechanism: Protonation occurs at the pyridine nitrogen

      
      .
      
MS Source Parameters
  • Spray Voltage: 3500 V

  • Capillary Temp: 300 °C

  • Sheath Gas: 40 arb units

  • Aux Gas: 10 arb units

MRM Transitions (Triple Quad)

If using a Triple Quadrupole, use the following transitions for maximum sensitivity.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
198.1

142.0 25Quantifier (Loss of cyclopropylmethyl)
198.1

106.0 40Qualifier (Pyridine ring frag)

Note: The chlorine isotope pattern (


 vs 

) provides a distinct 3:1 ratio at m/z 198.1 and 200.1, serving as an additional confirmation of identity.

Method Validation Strategy (ICH Q2)

To ensure trustworthiness, the method must be validated. Below is the specific logic for this compound.

Specificity (Forced Degradation)

You must prove the method separates the main peak from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect ether cleavage).

  • Oxidation: 3% H₂O₂, RT, 4 hours. (Expect N-oxide formation).

  • Acceptance: Peak purity index > 99.0% (via DAD or MS).

Linearity & Range
  • Range: 0.1 µg/mL to 150 µg/mL (HPLC-UV).

  • Correlation Coefficient (

    
    ):  ≥ 0.999.
    
  • Visual: Residual plot must show random distribution, not a "U" shape.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the stage of drug development.

AnalyticalWorkflow Sample Unknown Sample (CAS 1019546-38-3) Purpose Determine Analytical Goal Sample->Purpose Assay Purity / Potency (>95% expected) Purpose->Assay Raw Material Release Trace Trace Impurity / GTI (<0.1% expected) Purpose->Trace Final Drug Screening HPLC Protocol A: HPLC-UV C18 Column, pH 2.5 Detection: 265 nm Assay->HPLC LCMS Protocol B: LC-MS/MS ESI+ MRM Mode Quant: 198.1 -> 142.0 Trace->LCMS Report Generate CoA / Validation Report HPLC->Report LCMS->Report

Caption: Decision tree for selecting Protocol A (HPLC-UV) vs. Protocol B (LC-MS/MS) based on sample requirements.

Troubleshooting & "Pro-Tips"

Issue 1: Peak Tailing

  • Cause: Residual silanol interactions with the pyridine nitrogen.

  • Fix: Add 5 mM Ammonium Acetate to the aqueous mobile phase or use a "Base Deactivated" (BDS) column. However, for this specific chloro-pyridine, tailing is usually less severe than alkyl-pyridines due to the electron-withdrawing Cl.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations affecting the lipophilic partition.

  • Fix: Thermostat the column compartment to 30°C or 40°C precisely. Do not run at ambient temperature.

Issue 3: Carryover

  • Cause: The lipophilic cyclopropyl group sticks to the injector rotor seal.

  • Fix: Use a needle wash of 90:10 Acetonitrile:Water.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87009, 2-Chloro-6-methoxypyridine (Analogous Structure). Retrieved from [Link]

  • Validation Guidelines: International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatographic Theory: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory).

Troubleshooting & Optimization

Improving the yield of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Synthesis

Case ID: #PYR-ETHER-006 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Impurity Suppression in Williamson Ether Synthesis of Pyridine Derivatives[1][2]

Executive Summary

You are encountering yield issues in the synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine . Based on the structural nomenclature, this reaction involves the coupling of 2-chloro-6-(chloromethyl)pyridine (Electrophile) and cyclopropylmethanol (Nucleophile).[1][2]

The synthesis of this molecule presents a classic "chemoselectivity paradox" common in pyridine chemistry:

  • The Desired Path:

    
     displacement of the benzylic-like chloride at the 6-methyl position.[1]
    
  • The Competitor:

    
     displacement of the 2-chloro substituent on the ring.
    
  • The Disruptor: Hydrolysis of the highly reactive chloromethyl group.

This guide moves beyond basic protocols to address the causality of yield loss, providing a self-validating workflow to maximize conversion while suppressing the


 side reaction.

Module 1: Critical Reagent Analysis (The Foundation)

Q: My starting material purity is >95%, but my yields vary wildly. Why?

A: The issue is likely the instability of the free base electrophile . 2-Chloro-6-(chloromethyl)pyridine is a "benzylic-like" halide.[1][2] The electron-withdrawing nitrogen and the 2-chloro substituent make the exocyclic methylene carbon (


) exceptionally electrophilic.[1][2]
  • The Trap: If stored as a free base, it undergoes autocatalytic polymerization or hydrolysis upon exposure to trace moisture in the air.

  • The Fix:

    • Recommendation: Use the Hydrochloride Salt (2-chloro-6-(chloromethyl)pyridine[1][2]·HCl) for storage.[1][2][3] It is crystalline and stable.

    • Protocol Adjustment: Liberate the free base in situ or immediately prior to reaction using a biphasic wash (DCM/Sat.

      
      ), dry over 
      
      
      
      , and use within 1 hour. Do not store the free base oil.

Q: Which route should I use? (Halide vs. Alcohol)

A: You must follow Route A .

  • Route A (Recommended): Pyridine-CH2-Cl + Cyclopropylmethoxide.[1][2]

    • Reasoning: The pyridine-methyl chloride is a potent electrophile.[1] Cyclopropylmethoxide is a strong, unhindered primary nucleophile.[2] This facilitates a rapid

      
       reaction at low temperatures.
      
  • Route B (Avoid): Pyridine-CH2-O- + Cyclopropylmethyl bromide.[1][2]

    • Reasoning: Cyclopropylmethyl halides are prone to cyclopropylcarbinyl rearrangement (ring opening) under solvolytic conditions.[1][2] Additionally, the nucleophilic attack on a beta-branched center (neopentyl-like) is kinetically slower than Route A.[1][2]

Module 2: Reaction Conditions (The Control)

Q: I see a side product with M+ mass corresponding to the loss of Chlorine. Is this reduction?

A: No, it is likely Nucleophilic Aromatic Substitution (


) .[2]
If your reaction temperature is too high (>40°C), the cyclopropylalkoxide will attack the 2-position of the pyridine ring, displacing the chlorine atom directly attached to the ring.[2]

Optimization Table: Variable Control

VariableStandard ConditionOptimized ConditionTechnical Rationale
Solvent DMF or DMSOTHF (Anhydrous) DMF promotes

due to high polarity.[1][2] THF is polar enough for

but suppresses the aromatic substitution.
Base NaH (60% in oil)NaH (Washed) or KOtBu Mineral oil can complicate purification.[1][2] KOtBu provides a cleaner deprotonation profile in THF.
Temperature Reflux / 80°C0°C

RT
CRITICAL: High temp triggers

at the 2-Cl position.[1] Keep strictly below 25°C.
Stoichiometry 1:1 Ratio1.2 eq. Alcohol / 1.0 eq. Halide Excess nucleophile drives the reaction to completion, compensating for trace moisture quenching.

Module 3: Step-by-Step Optimized Protocol

Objective: Synthesize 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine with >85% Yield.

Reagents:

  • Cyclopropylmethanol (1.2 equiv)[1][2]

  • Sodium Hydride (1.3 equiv, 60% dispersion)[2]

  • 2-Chloro-6-(chloromethyl)pyridine (1.0 equiv)[1][2]

  • THF (Anhydrous, 10 volumes)

Workflow:

  • Alkoxide Formation:

    • Charge a flame-dried flask with NaH (1.3 eq) and anhydrous THF under Nitrogen/Argon.

    • Cool to 0°C .

    • Add Cyclopropylmethanol (1.2 eq) dropwise.[1][2] Note: Gas evolution (

      
      ) will be vigorous.[1][2]
      
    • Stir at 0°C for 30 mins until gas evolution ceases. The solution should be clear to slightly hazy.

  • Electrophile Addition (The Critical Step):

    • Dissolve 2-Chloro-6-(chloromethyl)pyridine (1.0 eq) in minimal THF.

    • SLOW ADDITION: Add the pyridine solution to the alkoxide mixture dropwise over 20-30 minutes, maintaining internal temperature < 5°C .

    • Why? Exotherms here will trigger the

      
       impurity.
      
  • Reaction Maintenance:

    • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

    • Stir for 2-4 hours.

    • TLC Check: Monitor consumption of the pyridine halide. If starting material remains after 4 hours, do not heat.[2] Add 0.1 eq more NaH/Alcohol premix.

  • Quench & Workup:

    • Cool to 0°C. Quench with Saturated

      
       (carefully).
      
    • Extract with Ethyl Acetate (x3).[1][2]

    • Wash combined organics with Brine. Dry over

      
      .[1][2]
      

Module 4: Troubleshooting Logic (Visualization)

The following diagram illustrates the kinetic competition between the desired ether synthesis and the common yield-killing side reactions.

ReactionPathways SM Start: 2-Cl-6-(chloromethyl)pyridine + Cyclopropylmethoxide Product TARGET PRODUCT: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (Ether Linkage) SM->Product Path A: SN2 Attack (THF, 0°C -> RT) FAST & SELECTIVE Side_SNAr IMPURITY A (SNAr): 2,6-Bis(cyclopropylmethoxy)methyl-pyridine (Ring Substitution) SM->Side_SNAr Path B: SNAr Attack (High Temp >40°C or Polar Aprotic Solvent) Side_Hydrolysis IMPURITY B (Hydrolysis): 2-Chloro-6-(hydroxymethyl)pyridine (Alcohol) SM->Side_Hydrolysis Path C: Moisture (Wet Solvent/Reagents)

Caption: Kinetic competition in the synthesis. Path A is favored by low temperature and non-polar/moderately polar solvents (THF).[2] Path B is triggered by heat. Path C is triggered by moisture.[2]

FAQ: Advanced Troubleshooting

Q: I am using Phase Transfer Catalysis (DCM/Water/NaOH/TBAB) to avoid NaH. My yield is stuck at 50%. A: The issue is likely hydrolysis . While PTC is safer than NaH, the 2-chloromethylpyridine electrophile is highly susceptible to hydrolysis in the aqueous phase before the phase-transfer catalyst can shuttle the alkoxide to it.[1][2]

  • Fix: If you must use PTC, switch to a Solid-Liquid PTC system (Solid KOH / Toluene / 18-Crown-6).[1][2] This eliminates the water phase and prevents hydrolysis of the starting material.

Q: How do I remove excess Cyclopropylmethanol? A: Cyclopropylmethanol (bp ~123°C) can be difficult to remove by rotovap.[2]

  • Fix: The product is likely a lipophilic oil. Wash the organic extract with 1M HCl (rapid wash).[2] The pyridine nitrogen will protonate, pulling the product into the aqueous phase.[2] The neutral alcohol stays in the organic layer. Separate, then basify the aqueous layer with

    
     and re-extract the product.[2]
    
  • Warning: Do not leave the product in acid for long periods, or the ether might cleave.

References

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of chloromethylpyridines and suppression of nucleophilic aromatic substitution).[1][2]

  • Scriven, E. F. V. (1984).[2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • BenchChem Technical Repository. (2025).[1][2] Reactivity of the chloromethyl group in pyridine derivatives. (Specific data on the instability of 2-chloromethylpyridine free base).

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Chloro-6-(chloromethyl)pyridine. (Handling and stability data).

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic distinction between

    
     and 
    
    
    
    pathways).

Sources

Side products in the synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis & Impurity Control for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Executive Summary

Target Molecule: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine CAS Registry Number: (Derivative of 2-chloro-6-(chloromethyl)pyridine, specific CAS varies by salt form) Primary Application: Critical intermediate in the synthesis of renin inhibitors, P2X3 antagonists, and other pyridine-based bioactives.

This guide addresses the specific challenges in the Williamson ether synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine. The reaction involves the nucleophilic displacement of a benzylic-like chloride by cyclopropylmethoxide. While conceptually simple, the unique reactivity of the 2,6-disubstituted pyridine ring introduces competitive pathways—specifically Nucleophilic Aromatic Substitution (


) and N-alkylation (self-quaternization)—that can severely compromise yield and purity.

Reaction Pathway & Impurity Mapping

The following diagram illustrates the primary synthesis route and the divergent pathways leading to critical impurities.

ReactionPathway SM1 2-Chloro-6- (chloromethyl)pyridine Product TARGET: 2-Chloro-6-[(cyclopropylmethoxy) methyl]pyridine SM1->Product SN2 (Main Route) < 40°C ImpA IMPURITY A: 2-Chloro-6- (hydroxymethyl)pyridine (Hydrolysis) SM1->ImpA Trace H2O ImpC IMPURITY C: Pyridinium Dimer Salt (Self-Alkylation) SM1->ImpC High Conc. Storage w/o Acid SM2 Cyclopropylmethanol (NaH/Base) SM2->Product ImpB IMPURITY B: 2-(Cyclopropylmethoxy)-6- [(cyclopropylmethoxy)methyl]pyridine (Bis-Ether / SNAr) Product->ImpB Excess Alkoxide > 60°C (SNAr)

Figure 1: Reaction network showing the competition between the desired


 pathway and side reactions driven by moisture (Impurity A), thermal stress (Impurity B), and concentration (Impurity C).[1]

Critical Impurity Profile

Impurity IDCommon NameStructure DescriptionFormation MechanismControl Strategy
Impurity A Hydrolysis Product 2-Chloro-6-(hydroxymethyl)pyridineReaction of chloromethyl SM with trace water.Use anhydrous solvents (<50 ppm H₂O); Handle reagents under N₂/Ar atm.
Impurity B Bis-Ether (Over-alkylation) 2-(Cyclopropylmethoxy)-6-[(cyclopropylmethoxy)methyl]pyridine

displacement of the ring Chlorine by excess alkoxide.
Strictly control equivalents of Cyclopropylmethanol (1.05 eq); Maintain T < 40°C.
Impurity C Pyridinium Dimer 1-[(6-chloro-2-pyridinyl)methyl]-...pyridinium chlorideNucleophilic attack of Pyridine Nitrogen on the chloromethyl group of another molecule.Avoid storing the free base of the starting material; Keep reaction dilute (0.1–0.2 M).
Impurity D Elimination Product Vinyl derivatives (Rare)E2 elimination of the chloromethyl group (unlikely) or ring degradation.Use non-nucleophilic bases if side reactions persist; Avoid extreme temperatures.

Troubleshooting Guide & FAQs

Issue 1: High levels of "Bis-Ether" (Impurity B) are detected by HPLC.

Diagnosis: The reaction conditions are too forcing. The 2-chloro position on the pyridine ring is activated by the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (


), particularly when strong nucleophiles (alkoxides) are present at high temperatures.
Solution: 
  • Temperature Control: Do not exceed 40°C. The benzylic substitution (

    
    ) is faster than the aromatic substitution (
    
    
    
    ) at lower temperatures.
  • Stoichiometry: Reduce Cyclopropylmethanol to 1.0–1.05 equivalents. Excess alkoxide drives the secondary reaction on the ring chlorine.

  • Addition Mode: Add the alkoxide solution slowly to the chloromethyl pyridine to keep the local concentration of nucleophile low.

Issue 2: The starting material (Chloromethyl pyridine) degrades before reaction.

Diagnosis: 2-Chloro-6-(chloromethyl)pyridine is a potent electrophile and can undergo intermolecular self-alkylation (Impurity C) to form insoluble pyridinium salts, especially as a free base. Solution:

  • Storage: Store the starting material as its hydrochloride salt . Liberate the free base in situ or immediately prior to use.

  • Solvent Choice: Avoid nucleophilic solvents. Use anhydrous THF or DMF.

  • Dilution: Run the reaction at a concentration of 0.1 M to 0.2 M. Higher concentrations exponentially increase the rate of bimolecular dimerization.

Issue 3: Low yield with significant "Alcohol" (Impurity A) formation.

Diagnosis: Moisture ingress. The chloromethyl group hydrolyzes rapidly to 2-chloro-6-(hydroxymethyl)pyridine. Solution:

  • Reagent Quality: Ensure Sodium Hydride (NaH) is fresh or use Potassium tert-butoxide (KOtBu) in THF.

  • Drying: Dry Cyclopropylmethanol over molecular sieves (3Å) before use.

  • Protocol: Conduct the reaction under a positive pressure of Nitrogen or Argon.

Optimized Experimental Protocol

Objective: Synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine minimizing


 and Dimerization.

Materials:

  • 2-Chloro-6-(chloromethyl)pyridine (1.0 eq) [Freshly prepared or liberated from HCl salt]

  • Cyclopropylmethanol (1.05 eq)

  • Sodium Hydride (60% dispersion in oil, 1.1 eq)

  • Anhydrous THF (10 volumes)

Step-by-Step Procedure:

  • Alkoxide Formation:

    • To a flame-dried flask under

      
      , add NaH (1.1 eq) washed with dry hexanes (to remove oil, optional but recommended for purity).
      
    • Suspend in Anhydrous THF (5 vol). Cool to 0°C.[2]

    • Add Cyclopropylmethanol (1.05 eq) dropwise. Stir at 0–5°C for 30 mins until

      
       evolution ceases.
      
  • Coupling Reaction:

    • Dissolve 2-Chloro-6-(chloromethyl)pyridine (1.0 eq) in Anhydrous THF (5 vol).

    • Crucial Step: Add the chloromethyl pyridine solution to the alkoxide solution dropwise at 0°C. (Inverse addition helps prevent local excess of base attacking the ring Cl).

    • Allow to warm to Room Temperature (20–25°C). Do not heat.

    • Monitor by TLC/HPLC. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Quench carefully with saturated

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo at < 40°C (to prevent thermal degradation).
      
  • Purification:

    • If Impurity B (Bis-ether) is present, it is less polar and can be separated via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • Reactivity of Chloromethylpyridines

    • BenchChem Technical Guide. "Reactivity of the chloromethyl group in pyridine derivatives." Link

    • Sigma-Aldrich. "2-(Chloromethyl)pyridine hydrochloride Product Information." Link

  • Williamson Ether Synthesis Mechanisms

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5] Link

    • J&K Scientific. "Williamson Ether Synthesis - Lab Tips." Link

  • Pyridine Ring Substitution (

    
    ): 
    
    • Organic Syntheses. "Nucleophilic Substitution of 2-Chloropyridines." (General reference for pyridine reactivity). Link

  • Synthesis of Pyridine Macrocycles (Related Chemistry)

    • Rafiei, J. et al. "Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine."[2][6] Islamic Azad University. Link

Sources

Technical Support Center: Stability & Troubleshooting Guide for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific stability challenges associated with 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine .

This bifunctional building block is highly valued in drug discovery and agrochemical development. However, its structural features—a highly electrophilic 2-chloropyridine moiety paired with a cyclopropylmethyl (CPM) picolyl ether—create competing reactivity pathways that require precise experimental control. This guide will help you understand the chemical causality behind common degradation issues and provide self-validating protocols to ensure your syntheses succeed.

Part 1: Core Stability Issues & FAQs

Storage and Handling

Q: How should I store 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine to prevent baseline degradation? A: Store the compound neat at 2–8 °C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. The compound is susceptible to two primary baseline degradation pathways:

  • Oxidation: The pyridine nitrogen can undergo slow oxidation to the N-oxide in the presence of atmospheric oxygen and light.

  • Hydrolysis: Trace moisture can initiate slow hydrolysis of the 2-chloro group over extended periods, especially if the storage environment becomes slightly acidic.

Reaction Troubleshooting (In-situ Stability)

Q: During the acidic deprotection of a Boc-protected amine elsewhere in my molecule, I lose the cyclopropylmethoxy group. Why does this happen, and how can I prevent it? A: You are observing acid-catalyzed ether cleavage. While the picolyl C-O bond is somewhat protected from cleavage by the electron-withdrawing nature of the protonated pyridine ring, the other side of the ether is a cyclopropylmethyl group. Protonation of the ether oxygen under strong acidic conditions (e.g., neat TFA) facilitates the cleavage of the O-CH2(cyclopropyl) bond. This is thermodynamically driven by the formation of a highly resonance-stabilized cyclopropylcarbinyl cation (via sigma-conjugation)[1]. The result is the unwanted formation of 2-chloro-6-(hydroxymethyl)pyridine. Solution: Shift to orthogonal deprotection strategies or milder acidic conditions. Employ Lewis acid-mediated Boc deprotection (e.g., TMSOTf/2,6-lutidine) which selectively activates the carbamate without providing the protic environment required to cleave the CPM ether.

Q: I am observing unwanted side products when reacting this building block with primary amines. What is the causality? A: You are triggering Nucleophilic Aromatic Substitution (SNAr). The 2-chloro group on the pyridine ring is highly activated towards nucleophilic attack. The rate-determining step is the attack of the nucleophile to form a negatively charged Meisenheimer complex. The adjacent electronegative pyridine nitrogen stabilizes this intermediate by accepting the negative charge, making 2-chloropyridines millions of times more reactive towards SNAr than standard chlorobenzenes[2][3]. Solution: If SNAr is your desired reaction, use Protocol 1 below. If SNAr is a side reaction, you must strictly avoid nucleophilic bases and protic solvents. Use sterically hindered, non-nucleophilic bases (like DIPEA or K3PO4) and anhydrous aprotic solvents (like NMP or Dioxane).

Q: Is this compound stable to standard catalytic hydrogenation (e.g., Pd/C, H2) to reduce a nitro group elsewhere? A: No. The compound will rapidly degrade under these conditions. The 2-chloro group is highly susceptible to hydrodehalogenation. Furthermore, picolyl ethers are classic substrates for hydrogenolysis, which will cleave the benzylic-like C-O bond to yield 2-chloro-6-methylpyridine and cyclopropylmethanol. Use selective reduction methods, such as Iron/NH4Cl or Zinc/AcOH, to reduce nitro groups without destroying your building block.

Part 2: Quantitative Data Summary

The following table summarizes the stability of the compound under various standard synthetic conditions, allowing for rapid cross-referencing during route design.

Reaction ConditionReagents & SolventsTemp (°C)TimeStability / Primary Outcome
Strong Protic Acid 50% TFA in DCM252 hLabile: >80% Ether cleavage (cyclopropylcarbinyl cation formation).
Mild Protic Acid 4M HCl in Dioxane01 hModerate: ~15% Ether cleavage. Requires strict monitoring.
Strong Base 2M NaOH (aq) / THF6012 hStable: Ether intact. Trace SNAr hydrolysis (<5%).
Nucleophile Primary Amine (2 eq), DIPEA804 hLabile (Desired): Quantitative SNAr at the 2-chloro position.
Hydrogenation 10% Pd/C, H2 (1 atm)251 hLabile: Rapid hydrodehalogenation and ether hydrogenolysis.

Part 3: Experimental Protocols

Protocol 1: Controlled SNAr with Primary Amines (Preserving the CPM Ether)

Causality: By using a non-nucleophilic base (DIPEA) and controlling the thermal energy, we can drive the SNAr reaction through the Meisenheimer complex[3] without triggering ether cleavage or cyclopropyl ring opening.

  • Preparation: Dissolve 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.0 eq) in anhydrous NMP (0.2 M concentration) in a flame-dried reaction vial under argon.

  • Reagent Addition: Add the desired primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Controlled Heating: Heat the mixture to 70 °C.

  • Self-Validation Step: Take a 5 µL LCMS aliquot at 1 hour. You should observe the mass of the desired product. The absence of an[M-71] peak confirms the cyclopropylmethoxy group remains intact.

  • Workup: Once the starting material is consumed (typically 3-5 hours), cool to room temperature. Dilute with EtOAc and wash 3x with 5% aqueous LiCl to remove NMP and DIPEA salts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Mild Boc-Deprotection in the Presence of the Picolyl Ether

Causality: Using a Lewis acid (TMSOTf) in the presence of a mild base (2,6-lutidine) selectively removes the Boc group via silylation of the carbonyl oxygen. This avoids the generation of strong protic acids (H+) that would protonate the ether oxygen and cause C-O cleavage[1].

  • Preparation: Dissolve the Boc-protected substrate containing the 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine moiety in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath under an argon atmosphere.

  • Reagent Addition: Add 2,6-lutidine (3.0 eq), followed by the dropwise addition of TMSOTf (2.0 eq).

  • Monitoring & Self-Validation: Stir at 0 °C for 30 minutes. Check reaction progress by TLC (UV active). The starting material should be completely consumed without the appearance of highly polar baseline spots (which indicate ether cleavage).

  • Quenching: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO3 to neutralize the silyl triflate before it can act as a strong acid. Extract with DCM and concentrate.

Part 4: Mandatory Visualizations

G A 2-Chloro-6-[(cyclopropylmethoxy) methyl]pyridine B Acidic Conditions (e.g., TFA, HCl) A->B H+ attack on ether D Nucleophilic Conditions (Amines, Heat) A->D Nucleophilic attack F Hydrogenation (Pd/C, H2) A->F Catalytic reduction C Ether Cleavage: Picolyl Alcohol + Cyclopropylmethanol B->C Cation intermediate E SNAr Reaction: 2-Substituted Pyridine D->E Meisenheimer complex G Hydrodehalogenation & Hydrogenolysis F->G C-Cl & C-O cleavage

Reactivity and degradation pathways of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

G Start Initiate SNAr Reaction (Targeting 2-Chloro) Check1 LCMS Check 1 hr: Is CPM Ether Intact? Start->Check1 Opt1 Action: Lower Temp & Use Weaker Base (DIPEA) Check1->Opt1 No (Cleavage Detected) Check2 LCMS Check 2 hr: Is 2-Chloro Displaced? Check1->Check2 Yes (Ether Intact) Opt1->Start Restart Optimization Opt2 Action: Increase Nucleophile Equivalents & Time Check2->Opt2 No (Unreacted SM) Success Optimal Product Yield Validated System Check2->Success Yes (Complete Conversion) Opt2->Check2 Continue Reaction

Iterative optimization workflow for SNAr reactions preserving the CPM ether.

References

  • ChemConnections. "Nucleophilic Aromatic Substitution Aryl Halides & Benzyne." Available at: [Link]

  • Inoue, K., et al. "Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1." ResearchGate. Available at:[Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to diagnose purity issues, select appropriate purification strategies, and validate the quality of your final product.

I. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis and purification of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Q1: What is the likely synthetic route for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine and how does this influence potential impurities?

A1: While various synthetic strategies exist for pyridine derivatives, a common approach for a molecule like 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine likely involves a multi-step synthesis. This could begin with a picoline derivative, which is then subjected to chlorination and subsequent etherification. For instance, a plausible route could start with the chlorination of 2-methyl-6-(hydroxymethyl)pyridine or a related precursor. The choice of reagents and reaction conditions at each step significantly impacts the impurity profile. For example, the chlorination step can lead to isomers or over-chlorinated species.[1][2][3][4][5][6][7]

Q2: What are the most common types of impurities I should expect?

A2: The impurities in your final product are typically related to the synthetic pathway. Broadly, they can be categorized as:

  • Process-related impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.[8][9][10][11]

  • Reagent-related impurities: Residual catalysts, solvents, and other reagents used in the synthesis.

  • Degradation products: The target compound may degrade over time or under certain conditions (e.g., light, heat, or pH).[11]

Q3: How can I get a preliminary idea of my sample's purity?

A3: A simple Thin Layer Chromatography (TLC) analysis can provide a quick qualitative assessment of your sample's purity. By comparing the spot of your product to the crude reaction mixture, you can visualize the presence of impurities. For a more quantitative and detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Is it necessary to remove all impurities?

A4: The required purity level depends on the intended application of the compound. For early-stage research, a purity of >95% may be acceptable. However, for applications in drug development and clinical trials, much higher purity standards (e.g., >99.5%) are required, with strict limits on specific impurities, especially if they are potentially mutagenic or toxic.[8][12]

II. Troubleshooting Guide: Addressing Common Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Issue 1: My final product has a low purity (<90%) after initial workup.

Possible Causes and Solutions:

  • Incomplete Reaction: The presence of starting materials is a common issue.

    • Troubleshooting: Before starting the purification, ensure the reaction has gone to completion using TLC or HPLC analysis. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagents.

  • Formation of Significant Byproducts: Side reactions can lead to a complex mixture of impurities.

    • Troubleshooting: Refer to the table below for potential byproducts. The choice of purification technique will depend on the nature of these impurities.

Potential Impurity Likely Origin Key Characteristics for Separation
Isomeric ChloropyridinesNon-selective chlorination of the pyridine ring.Often have slightly different polarities, may be separable by careful column chromatography.
Over/Under-chlorinated SpeciesIncomplete or excessive chlorination of the side chain.Differences in molecular weight and polarity can be exploited for separation.
2,6-Lutidine derivatives (unreacted starting material)Incomplete initial reaction.Higher polarity compared to the chlorinated product.
Hydrolysis products (e.g., 2-Hydroxy-6-...)Presence of water during synthesis or workup.Significantly more polar, can often be removed with an aqueous wash.
(Cyclopropylmethoxy)methanolByproduct from the etherification step.Volatile, can be removed under vacuum.
Issue 2: I am seeing multiple spots on my TLC, and they are very close together.

Possible Cause and Solution:

  • Isomeric Impurities: Isomers often have very similar polarities, making them difficult to separate.

    • Troubleshooting:

      • Optimize TLC: Experiment with different solvent systems to achieve better separation on the TLC plate. A good solvent system will have the product Rf value between 0.2 and 0.4.

      • Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient during column chromatography. Sometimes, using a different stationary phase (e.g., alumina) can be beneficial.

      • Recrystallization: If the product is a solid, recrystallization can be a very effective method for removing isomeric impurities.

Workflow for Troubleshooting Low Purity

Caption: A troubleshooting workflow for low purity samples.

III. Detailed Experimental Protocols

Here we provide detailed protocols for common purification techniques that are applicable to 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Protocol 1: Column Chromatography

This technique is useful for separating compounds with different polarities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate mixture)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica bed.

  • Elution: Begin eluting with your solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

If your product is a solid, recrystallization is a powerful technique for achieving high purity.

Materials:

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. The impurities should be either insoluble or highly soluble in the cold solvent.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

IV. Purity Verification

After purification, it is crucial to verify the purity of your 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining purity. A single sharp peak indicates a high-purity sample. The area of the peak can be used to quantify the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify any remaining impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

General Purification Strategy

G start Crude Product extraction Aqueous Workup / Acid-Base Extraction (Removes polar impurities) start->extraction concentration Concentration extraction->concentration decision Product State? concentration->decision solid Solid decision->solid Solid oil Oil decision->oil Oil recrystallization Recrystallization solid->recrystallization chromatography Column Chromatography oil->chromatography purity_check Purity Analysis (HPLC, NMR, MS) recrystallization->purity_check chromatography->purity_check final_product Pure Product (>98%) purity_check->final_product

Sources

Troubleshooting Suzuki coupling with 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling of 2-Chloropyridines Topic: Optimization & Troubleshooting for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Ticket ID: SUZ-PYR-006

Executive Summary: The Substrate Challenge

You are working with 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine . This is a deceptively challenging substrate. While the cyclopropyl ether side chain is chemically robust under standard basic coupling conditions, the core 2-chloropyridine motif presents a "perfect storm" of kinetic hurdles:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor. It coordinates tightly to electrophilic Palladium(II) species, forming stable, unreactive "off-cycle" resting states (Pd-N adducts).
    
  • Sluggish Oxidative Addition: The C–Cl bond is significantly stronger than C–Br or C–I. Combined with the electron-deficient nature of the pyridine ring (which usually helps oxidative addition), the nitrogen coordination effect often dominates, shutting down the cycle before it begins.

  • Steric Crowding: The 6-position substituent (-CH2-O-Cyclopropyl) adds steric bulk flanking the nitrogen. While this can discourage N-coordination, it also hinders the approach of the bulky catalyst required to activate the C2–Cl bond.

This guide provides a self-validating troubleshooting workflow to overcome these barriers.

Part 1: Diagnostic Workflow

Before altering your conditions, identify your failure mode. Use this logic tree to diagnose the root cause.

TroubleshootingFlow Start Result Analysis NoConv No Conversion (SM Remaining) Start->NoConv > 90% SM left LowYield Low Yield (Incomplete) Start->LowYield SM + Product SideProd Side Products Observed Start->SideProd Impurities found CheckCat Diagnosis: Catalyst Poisoning Action: Switch to Buchwald G3/G4 NoConv->CheckCat CheckBoron Diagnosis: Protodeboronation Action: Check Boronic Acid Stability LowYield->CheckBoron Boronic acid consumed CheckDehal Diagnosis: Hydrodehalogenation (Cl replaced by H) SideProd->CheckDehal Mass = SM - 34 CheckHomo Diagnosis: Homocoupling (Ar-Ar dimer) SideProd->CheckHomo Dimer found

Figure 1: Diagnostic logic for Suzuki coupling failures. SM = Starting Material.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "The reaction is dead. I have 95% starting material recovered."

Diagnosis: Catalyst Poisoning & Oxidative Addition Failure. The pyridine nitrogen has coordinated to your Palladium, preventing it from reacting with the C–Cl bond. Standard ligands like PPh3 or dppf are rarely sufficient for 2-chloropyridines because they cannot outcompete the pyridine nitrogen binding.

The Fix: Use Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands).[1] You need a ligand that is bulky enough to prevent the Pd from sticking to the pyridine nitrogen, but electron-rich enough to force the Pd into the strong C–Cl bond.

  • Primary Recommendation: XPhos or SPhos .[1][2]

    • Why? These biaryl phosphine ligands create a "roof" over the Palladium center. This steric bulk physically blocks the pyridine nitrogen from coordinating, while the electron-rich phosphine accelerates the difficult oxidative addition into the C–Cl bond.

  • Protocol Adjustment:

    • Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts (1.0–2.0 mol%). These ensure a precise 1:1 Pd:Ligand ratio and rapid activation.

    • If using Pd(OAc)2, use a ligand:metal ratio of 2:1 (e.g., 2 mol% Pd(OAc)2 + 4 mol% XPhos).

Issue 2: "The boronic acid is gone, but the yield is low."

Diagnosis: Protodeboronation. Heteroaryl boronic acids are notoriously unstable. Under basic, aqueous conditions, the C–B bond breaks and is replaced by C–H (hydrolysis) faster than the Palladium can couple it to your chloropyridine.

The Fix: Control the "Active" Boronate Concentration.

  • Strategy A: Slow Addition. Do not add all the boronic acid at once. Add it in 3-4 portions over the first hour, or use a syringe pump. This keeps the concentration of the unstable species low, favoring the coupling reaction over decomposition.

  • Strategy B: Switch to MIDA Boronates. MIDA boronates slowly release the active boronic acid species, naturally preventing decomposition.

  • Strategy C: Anhydrous Conditions. If your boronic acid is extremely fragile, switch to CsF or K3PO4 in anhydrous Dioxane or Toluene . (Note: This often requires higher temperatures, 100°C+).

Issue 3: "I see a byproduct where the Chlorine is replaced by Hydrogen."

Diagnosis: Hydrodehalogenation. This occurs when the oxidative addition happens (Pd inserts into C–Cl), but the transmetallation is too slow. The Pd intermediate then grabs a hydride (H-) from the solvent or reagents instead of the boronic acid.

The Fix: Solvent & Base Management.[1][2][3][4][5][6]

  • Remove Alcohol Solvents: Never use isopropanol or ethanol with difficult substrates; they act as hydride sources.

  • Solvent Switch: Use 1,4-Dioxane or Toluene .

  • Increase Boronic Acid: Increase equivalents to 1.5–2.0 to speed up transmetallation.

Part 3: Optimized Experimental Protocol

This protocol is designed specifically for 2-chloropyridines with potential steric/coordination issues. It utilizes a "pre-activation" strategy to ensure the catalyst is active before encountering the substrate poison.

Reagents:

  • Substrate: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.0 equiv)

  • Boronic Acid/Pinacol Ester: (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%) OR [Pd(OAc)2 (2 mol%) + XPhos (4 mol%)]

  • Base: K3PO4 (3.0 equiv) - Finely ground

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed[2]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the chloropyridine (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Degassing: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen kills the active Pd(0) species required for this difficult coupling.[3]

  • Catalyst Addition:

    • If using G3 Precatalyst: Add solid XPhos Pd G3 quickly under positive inert gas pressure.

    • If using Pd(OAc)2 + Ligand: Premix Pd(OAc)2 and XPhos in a small amount of dry dioxane under Argon for 5 minutes at room temperature (solution will turn orange/red) before adding to the main vial. This forms the active catalyst away from the pyridine poison.

  • Solvent Addition: Add the degassed Dioxane/Water mixture (concentration ~0.2 M).

  • Reaction: Heat to 80–100°C for 2–16 hours.

    • Note: 2-Chloropyridines often require the higher end (100°C).

  • Workup: Cool to RT. Filter through a small pad of Celite (eluting with EtOAc) to remove palladium residues. Wash with brine, dry over Na2SO4, and concentrate.[2]

Data Summary: Ligand Performance on 2-Chloropyridines
Ligand ClassExamplePerformanceMechanism of Action
Biaryl Phosphine (Buchwald) XPhos, SPhos Excellent Steric bulk blocks N-poisoning; e-rich P activates C-Cl.
Bis-phosphine dppf Moderate Good bite angle, but susceptible to N-poisoning.
Simple Phosphine PPh3 Poor Cannot prevent N-coordination; oxidative addition too slow.
NHC PEPPSI-IPr Good Strong sigma donation, highly stable, good for difficult OA.

Part 4: Mechanistic Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Pathway" caused by the pyridine nitrogen.

Mechanism Pd0 Active Pd(0)-L OA_Complex Oxidative Addition (Pd-Cl Species) Pd0->OA_Complex Insert into C-Cl (Requires Bulky Ligand) Poisoned DEAD CATALYST (Pd-N Coordination) Pd0->Poisoned Pyridine N binds Pd (If Ligand is small) Substrate 2-Cl-Pyridine Substrate->OA_Complex Substrate->Poisoned Product Coupled Product OA_Complex->Product Transmetallation & Red. Elim. Note Key: Bulky ligands (XPhos) block the Red path and favor the Blue path. Note->Pd0

Figure 2: The competition between productive oxidative addition (Blue) and catalyst poisoning by the pyridine nitrogen (Red).

References

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides.[1][7][8][9][10] Accounts of Chemical Research. [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[11] Journal of the American Chemical Society. [Link][11]

  • RSC Reaction Chemistry & Engineering. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

Sources

Preventing decomposition of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a bifunctional intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its utility, however, is matched by its fragility. The molecule possesses a "Janus" nature: it contains a robust, electron-deficient pyridine ring and a highly sensitive aliphatic ether side chain.

Critical Instability Factors:

  • Acid-Labile Ether Linkage: The cyclopropylmethyl ether moiety is prone to rapid cleavage and rearrangement under acidic conditions due to the exceptional stability (and subsequent reactivity) of the cyclopropylmethyl cation.

  • Nucleophilic Susceptibility: The 2-chloro substituent is activated for Nucleophilic Aromatic Substitution (

    
    ), making it susceptible to unintended hydrolysis or displacement.
    
  • Benzylic Oxidation: The methylene bridge connecting the pyridine to the oxygen is susceptible to radical oxidation.

Troubleshooting Guides (Mechanism-Based)

Module A: Preventing Acid-Induced Ether Cleavage & Rearrangement

The Issue: Users often report the disappearance of the starting material and the appearance of complex aliphatic mixtures (cyclobutanes, homoallylic alcohols) when attempting salt formation or using Lewis acid catalysts.

The Mechanism: The ether oxygen acts as a Lewis base. Upon protonation (


) or coordination with a Lewis acid (

), the C-O bond weakens.[1] Cleavage generates the cyclopropylmethyl cation . While stabilized by

-conjugation ("bisected" conformation), this cation is kinetically unstable and rapidly rearranges to cyclobutyl and homoallyl cations to relieve ring strain [1, 2].

Visualizing the Decomposition Pathway:

Decomposition SM Starting Material (Ether) Protonated Protonated Ether (Activated) SM->Protonated + H+ / Lewis Acid Cleavage Bond Cleavage Protonated->Cleavage Cation Cyclopropylmethyl Cation Cleavage->Cation - Pyridyl Alcohol Rearrange Rearrangement (Strain Relief) Cation->Rearrange Fast Cyclobutyl Cyclobutyl Derivatives Rearrange->Cyclobutyl Homoallyl Homoallyl Derivatives Rearrange->Homoallyl

Caption: Acid-catalyzed decomposition cascade leading to irreversible structural scrambling.

Troubleshooting Q&A:

  • Q: Can I use HCl to generate the hydrochloride salt of this pyridine?

    • A: No. Strong mineral acids will protonate the ether oxygen, leading to cleavage. If a salt is absolutely necessary for solubility, use a non-nucleophilic, weaker acid like oxalic acid or fumaric acid in a non-polar solvent, and keep the temperature strictly below 0°C. However, free base handling is strongly preferred.

  • Q: I need to perform a Friedel-Crafts reaction elsewhere on the molecule. Is

    
     safe? 
    
    • A: No. Aluminum trichloride is a strong oxophilic Lewis acid. It will coordinate to the ether oxygen and trigger cleavage [3]. Use milder Lewis acids (e.g.,

      
      ) or switch to transition metal catalysis (Pd, Ni) which is less oxophilic.
      
Module B: Controlling Nucleophilic Substitution (The 2-Cl Position)

The Issue: Unintended loss of the chlorine atom (hydrolysis to the pyridone or substitution by solvent) during reactions targeting the side chain.

The Mechanism: The 2-position of pyridine is electron-deficient. The ring nitrogen can stabilize the negative charge of the Meisenheimer intermediate, facilitating


 reactions.[2] Polar protic solvents (water, alcohols) accelerate this by stabilizing the transition state and acting as nucleophiles [4].

Solvent Compatibility Matrix:

Solvent ClassExamplesRisk LevelMechanism of Failure
Polar Protic Water, Methanol, EthanolHIGH Solvolysis (Hydrolysis/Alkoxylation) at 2-Cl position.
Polar Aprotic DMSO, DMF, DMAcMEDIUM Enhances nucleophilicity of other reagents; may cause side reactions if heating >80°C.
Non-Polar Toluene, Hexane, DCMLOW Kinetic suppression of

; preferred for side-chain manipulation.
Ethers THF, 1,4-DioxaneLOW Generally safe, provided no strong Lewis acids are present.

Troubleshooting Q&A:

  • Q: I see a "pyridone" impurity (M-Cl+OH) in my LCMS. Where did it come from?

    • A: This is the hydrolysis product. It occurs if you use aqueous bases (NaOH/KOH) at elevated temperatures. Switch to anhydrous bases like

      
        or NaH  in organic solvents (DMF/THF) to prevent hydroxide generation.
      
  • Q: Can I use sodium ethoxide to deprotonate a nucleophile for a coupling reaction?

    • A: Proceed with extreme caution. Ethoxide is a strong nucleophile and will compete to displace the chloride (

      
      ), forming the ethyl ether byproduct. Use a bulkier base (e.g., 
      
      
      
      -BuOK) or a non-nucleophilic base (LiHMDS) to minimize competition.
Module C: Oxidative Stability (The Benzylic Linker)

The Issue: Formation of ketones or carboxylic acids at the methylene bridge (


).

The Mechanism: The methylene group attached to the pyridine ring is "benzylic-like." In the presence of radical initiators or strong oxidants, hydrogen abstraction occurs easily. Pyridine N-oxides can also facilitate this oxidation electrochemically or catalytically [5].

Protocol for Oxidative Safety:

  • Degassing: Always sparge solvents with Nitrogen or Argon for 15 minutes prior to adding the substrate.

  • Radical Scavengers: If the reaction involves radical mechanisms (e.g., radical bromination elsewhere), add a stabilizer like BHT (butylated hydroxytoluene) if it does not interfere with the primary reaction.

Standard Operating Procedures (SOPs)

SOP-01: Safe Workup & Isolation

Avoid acidic aqueous washes which are standard for many organic extractions.

  • Quench: Pour reaction mixture into a saturated

    
      solution or pH 7 Phosphate Buffer . Never use 1M HCl.
    
  • Extraction: Use Ethyl Acetate or DCM.

  • Drying: Use

    
     (neutral). Avoid 
    
    
    
    if it is highly acidic (rare, but possible with old batches).
  • Concentration: Rotary evaporate at bath temperature < 40°C . The compound may be thermally unstable in the presence of trace impurities.

SOP-02: Reaction Optimization Decision Tree

Optimization Start Plan Reaction CheckpH Is the reagent Acidic? Start->CheckpH Stop1 STOP: Ether Cleavage Risk. Buffer or Change Reagent. CheckpH->Stop1 Yes (pH < 5) CheckNuc Is the reagent a Strong Nucleophile? CheckpH->CheckNuc No (Neutral/Basic) Stop2 STOP: 2-Cl Displacement Risk. Lower Temp or Change Solvent. CheckNuc->Stop2 Yes (e.g., Alkoxide, Amine) Proceed PROCEED (Inert Atm, T < 40C) CheckNuc->Proceed No (e.g., Hydride, Carbon)

Caption: Pre-reaction checklist to ensure substrate integrity.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[3][4] Link

  • Olah, G. A., et al. (1987). Stable Carbocations. Chemical Reviews, 87(4).
  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685. Link

  • Spivey, A. C., & Arseniyadis, S. (2010). Nucleophilic Aromatic Substitution of Pyridines.[5] Science of Synthesis, Knowledge Updates. (Authoritative text on

    
     kinetics in chloropyridines).
    
  • Shen, Y., et al. (2024).[6] Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. Journal of Organic Chemistry. (Discusses oxidative susceptibility of pyridine-methylene motifs). Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for stability of ether linkages).

Sources

Technical Support Center: 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Synthesis & Work-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine. It provides a self-validating protocol, mechanistic insights, and troubleshooting strategies to ensure high yield and purity.

Synthesis Overview & Mechanistic Causality

The synthesis of 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine relies on a classical Williamson ether synthesis. The reaction couples 2-chloro-6-(chloromethyl)pyridine[1] with cyclopropylmethanol using a strong base, typically Sodium Hydride (NaH), in a polar aprotic solvent such as N,N-Dimethylformamide (DMF)[2].

Mechanistic Imperative: The generation of the cyclopropylmethoxide anion creates a potent nucleophile. Because the pyridine ring is electron-deficient and further activated by the 2-chloro substituent, the system is susceptible to two competing pathways:

  • Aliphatic

    
      at the chloromethyl group (Desired Pathway).
    
  • Nucleophilic Aromatic Substitution (

    
    )  at the 2-chloro position (Undesired Pathway)[3].
    

To selectively drive the


 pathway, strict temperature control (0 °C to ambient) and precise stoichiometry are mandatory. Elevated temperatures provide the activation energy required for the 

pathway, leading to bis-substituted impurities.

Standardized Experimental Protocol

The following step-by-step methodology is optimized for a 10 mmol scale synthesis, incorporating self-validating checkpoints to ensure reaction integrity.

  • Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen balloon.

  • Alkoxide Formation : Charge the flask with cyclopropylmethanol (1.05 eq) and anhydrous DMF (10 mL). Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases (Validation: Solution becomes a clear to slightly cloudy homogeneous mixture).

  • Electrophile Addition : Dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF (6 mL). Add this solution dropwise to the alkoxide mixture over 15 minutes at 0 °C to prevent localized exothermic spikes.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor progression via TLC (Hexanes/EtOAc 4:1) or LC-MS until the electrophile is consumed.

  • Quenching : Re-cool the flask to 0 °C. Slowly add 10 mL of saturated aqueous

    
     dropwise to quench unreacted NaH safely.
    
  • Extraction : Transfer the mixture to a separatory funnel. Add 20 mL of deionized water and extract with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL), followed by saturated brine (20 mL).

  • Drying & Concentration : Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporation at 35 °C).
    
  • Purification : Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield the pure title compound.

Work-up Workflow Diagram

WorkupWorkflow Start Crude Reaction Mixture (in DMF) Quench Quench (Add sat. NH4Cl at 0°C) Start->Quench Extract Extraction (Add EtOAc) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product + DMF traces) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts + DMF) PhaseSep->AqPhase Bottom Layer Wash Washing (5% LiCl aq. & Brine) OrgPhase->Wash AqPhase->Extract Back-extract (x2) Dry Drying (Anhydrous Na2SO4) Wash->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Purification (Silica Gel Column) Concentrate->Purify

Figure 1: Standardized work-up workflow for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Quantitative Data & Stoichiometry

Reagent / SolventMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
2-Chloro-6-(chloromethyl)pyridine162.021.001.62 gElectrophile
Cyclopropylmethanol72.111.05757 mg (0.85 mL)Nucleophile
Sodium Hydride (60% in oil)24.001.10440 mgBase
Anhydrous DMFN/A10 volumes16.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11N/A3 × 20 mLExtraction Solvent
5% Aqueous LiClN/AN/A3 × 15 mLDMF Scavenging Wash

Troubleshooting Guides & FAQs

Q1: Why am I seeing a bis-substituted byproduct (cyclopropylmethoxy groups at both the 6-methyl and 2-position)? Causality: The cyclopropylmethoxide anion is a strong nucleophile. While the aliphatic


 reaction at the chloromethyl group is kinetically favored at low temperatures, elevated temperatures (e.g., >50 °C) or a large excess of the alkoxide will provide enough thermodynamic activation energy to trigger a Nucleophilic Aromatic Substitution (

) at the 2-chloro position[3]. Solution: Strictly maintain the stoichiometry of cyclopropylmethanol to 1.05 equivalents and NaH to 1.1 equivalents. Keep the reaction temperature between 0 °C and 25 °C. Never heat the reaction to drive completion.

Q2: My phase separation during the EtOAc/water extraction is taking forever due to an emulsion. How can I break it? Causality: Pyridine derivatives can act as weak surfactants. Additionally, the use of DMF and aqueous quenching can create a complex mixture where fine precipitates (like sodium chloride or sodium hydroxide) stabilize the emulsion boundary. Solution: Filter the biphasic mixture through a pad of Celite to remove insoluble micro-particulates, or increase the ionic strength of the aqueous layer by adding solid NaCl. Gently swirling the funnel instead of vigorous shaking can also prevent emulsion formation.

Q3: NMR shows residual DMF in my isolated product even after extensive drying. How do I remove it? Causality: DMF has a high boiling point (153 °C) and partitions slightly into the organic phase (EtOAc) during standard water washes. Solution: Incorporate a 5% aqueous Lithium Chloride (LiCl) wash during the work-up. The


 ions strongly coordinate with the carbonyl oxygen of DMF, drastically increasing its partition coefficient into the aqueous phase, effectively stripping it from the organic layer.

Q4: The reaction is stalling at 70% conversion. Should I add more NaH? Causality: Stalling is rarely due to insufficient base unless ambient moisture compromised the NaH. Adding more NaH mid-reaction increases the risk of


 side reactions or ether cleavage.
Solution:  Ensure all reagents and solvents are strictly anhydrous. If stalling persists, verify the purity of your 2-chloro-6-(chloromethyl)pyridine[1], as benzylic/pyridylic halides can degrade or polymerize upon prolonged storage.

References

1.[3] The Royal Society of Chemistry. "Chapter 1 - The Royal Society of Chemistry". Source: rsc.org. URL: 2.[1] PubChem. "2-Chloro-6-(chloromethyl)pyridine | C6H5Cl2N | CID 15574440". Source: nih.gov. URL: 3.[2] Google Patents. "WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases". Source: google.com. URL:

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] The 2-chloro-6-substituted pyridine motif, in particular, is a versatile scaffold found in compounds with diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[3][4][5] This guide will focus on the potential antiviral and antimicrobial activities of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine analogs, drawing comparisons from closely related chemical series.

The Core Scaffold: Unpacking the Potential of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

The core structure combines several key features that are of significant interest in drug design:

  • 2-Chloropyridine Ring: The chlorine atom at the 2-position can serve as a crucial interaction point within a biological target's binding pocket and also acts as a useful synthetic handle for further chemical modifications.[3][6]

  • Ether Linkage: The flexible ether linkage at the 6-position allows the appended group to adopt various conformations, potentially enabling optimal interactions with a target protein.

  • Cyclopropylmethoxy Group: The cyclopropyl moiety is a well-known bioisostere for larger or more flexible groups. Its rigid structure can help in locking in a favorable binding conformation, potentially improving potency and reducing off-target effects.[7][8] The methoxy group can act as a hydrogen bond acceptor.

Comparative Analysis of Biological Activity: An Analog-Based Approach

In the absence of direct data, we will analyze the biological activities of structurally similar compounds to predict the potential of our target analogs. The primary focus will be on antiviral and antimicrobial activities, as these are common for this class of heterocyles.[9][10][11]

Antiviral Activity: Targeting Viral Replication

Pyridine derivatives have shown significant promise as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[12][13] The mechanism of these compounds typically involves allosteric inhibition of the reverse transcriptase enzyme, a critical component of the viral replication machinery.[13]

Table 1: Comparative Antiviral Activity of 2-Substituted Pyridine Analogs

Compound ClassR-Group at 6-PositionTarget VirusActivity (EC₅₀/IC₅₀)Reference
Isothiazolo[4,3-b]pyridines Varied aryl and heteroaryl groupsDengue VirusLow nanomolar[3]
Pyrano[2,3-b]pyridines -Br, -Cl, -SO₂CH₃Human Rhinovirus0.006 - 0.03 µg/mL[9]
2-Pyridinone Derivatives Varied substituentsHIV-1Potent (specific values not detailed in abstract)[12]
Benzothiazolyl-pyridine Hybrids Complex benzothiazole moietiesH5N1, SARS-CoV-2IC₅₀ = 3.67 - 10.52 µM (SARS-CoV-2)[14]

From the data on related compounds, we can hypothesize that the nature of the substituent at the 6-position of the 2-chloropyridine ring will be a critical determinant of antiviral activity. The [(cyclopropylmethoxy)methyl] group in our target analogs offers a unique combination of rigidity and flexibility that could be advantageous for fitting into an allosteric binding pocket of a viral enzyme.

The potential antiviral mechanism of action for a novel small molecule inhibitor like a 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine analog can be conceptualized as a multi-step process targeting viral replication.

antiviral_mechanism cluster_host_cell Host Cell cluster_drug_action Drug Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Viral Replication (e.g., Reverse Transcription) Uncoating->Replication Integration Integration (for retroviruses) Replication->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Virion Assembly Transcription_Translation->Assembly Release Viral Release Assembly->Release Drug Pyridine Analog Drug->Replication Inhibition

Caption: Potential mechanism of antiviral action targeting viral replication.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Pyridine derivatives have also been extensively investigated for their antibacterial and antifungal properties.[4][5] The mechanism of action for antimicrobial pyridines can vary widely, from disrupting cell wall synthesis to inhibiting essential enzymes.

Table 2: Comparative Antimicrobial Activity of Substituted Pyridine Analogs

Compound ClassSubstitution PatternTarget OrganismActivity (MIC)Reference
Nicotinoyl Thioureas Varied phenethylaminesS. aureus, E. coli, P. aeruginosa31.25 - 62.5 µg/mL[2]
Pyridine-Benzothiazole Hybrids Varied benzothiazolesS. aureus, E. coliPoor to fair activity[5]
C-2 and C-6 Substituted Pyridines AmidesP. aeruginosa, S. aureus, S. mutansModest activity[4]

The data suggests that achieving potent antimicrobial activity with simple pyridine scaffolds can be challenging, and often requires combination with other heterocyclic systems. However, the unique electronic and steric properties of the 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine core could lead to novel interactions with microbial targets.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine analogs, standardized and validated experimental protocols are essential. The following provides a detailed methodology for primary antiviral and cytotoxicity screening.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the formation of viral plaques in a cell monolayer.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for many viruses) in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to achieve the final desired concentrations.

  • Viral Infection: Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) and incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: After the incubation period, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agar or methylcellulose) containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The 50% effective concentration (EC₅₀) is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to a general cytotoxic effect.

Methodology:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with the same range of concentrations of the test compounds used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

The following diagram illustrates the sequential workflow for evaluating the antiviral potential of the synthesized analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_sar SAR Analysis Synthesis Synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Analogs Antiviral_Assay Antiviral Assay (Plaque Reduction) Synthesis->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity_Assay EC50 Determine EC₅₀ Antiviral_Assay->EC50 CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI CC50->SI SAR Structure-Activity Relationship (SAR) Analysis SI->SAR

Caption: Workflow for the biological evaluation of pyridine analogs.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine analogs is yet to be established in the public domain, a comparative analysis of structurally related compounds suggests a promising potential for antiviral and antimicrobial applications. The unique combination of a 2-chloropyridine core with a cyclopropylmethoxy-containing side chain presents a novel chemical space for exploration.

Future research should focus on the synthesis of a focused library of these analogs with variations in the alkyl chain length and substitutions on the cyclopropyl ring. Systematic screening of these compounds against a panel of viruses and microbial strains, following the detailed protocols outlined in this guide, will be crucial to elucidate their true therapeutic potential and establish a clear structure-activity relationship.

References

  • De la Cueva, L., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Frank, J. A., et al. (1988). In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957. Antimicrobial Agents and Chemotherapy, 32(5), 679-685. [Link]

  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(18), 2824-2847. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]

  • Saari, W. S., et al. (1991). 2-Pyridinone derivatives: a new class of nonnucleoside, HIV-1-specific reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 34(9), 2922-2925. [Link]

  • Martani, A., et al. (1975). [Pyridine derivatives with potential antiviral activity]. Bollettino Chimico Farmaceutico, 114(10), 590-597. [Link]

  • De Clercq, E. (2009). Recent Advances in the Design and Development of Non-nucleoside Reverse Transcriptase Inhibitor Scaffolds. ResearchGate. [Link]

  • De Clercq, E. (2019). Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years. Future Medicinal Chemistry, 11(22), 2825-2847. [Link]

  • Zhang, Z., et al. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. ResearchGate. [Link]

  • Di Santo, R., et al. (2021). Exploring New Scaffolds for the Dual Inhibition of HIV-1 RT Polymerase and Ribonuclease Associated Functions. Molecules, 26(13), 3858. [Link]

  • Smith, A. B., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 848821. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(39), 35847-35862. [Link]

  • El-Emam, A. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 304-318. [Link]

  • Zhou, S., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 566-575. [Link]

  • Kucuk, M., & Yilmaz, I. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Sharma, A., et al. (2017). Pyridine: the scaffolds with significant clinical diversity. Medicinal Chemistry Research, 26(9), 1949-1972. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • de Almeida, M. V., et al. (2008). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Bentham Science Publishers. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Novakov, I. A., et al. (2016). Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. ResearchGate. [Link]

  • Holub, J., et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 45(9), 1845-1853. [Link]

Sources

Comparing the reactivity of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine with other 2-chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-chloropyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmaceutical agents.[1][2][3] The reactivity of the C2-chloro substituent is of paramount importance, enabling a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine with other key 2-chloropyridine derivatives. We will explore how the electronic and steric nature of the C6-substituent influences reactivity in mechanistically distinct transformations, providing researchers with the insights needed to effectively utilize these valuable synthetic intermediates.

Understanding the Reactivity of 2-Chloropyridines: A Mechanistic Overview

The reactivity of 2-chloropyridines is fundamentally governed by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack and oxidative addition of the C-Cl bond to a metal center.[3][4] The position of the chlorine atom is a critical determinant of reactivity, with 2- and 4-chloropyridines generally being more susceptible to nucleophilic attack than their 3-chloro counterparts.[3][4] This is attributed to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during SNAr at the C2 and C4 positions.

Substituents on the pyridine ring can further modulate this inherent reactivity through a combination of electronic and steric effects.[5][6] Electron-withdrawing groups enhance the electrophilicity of the carbon bearing the chlorine atom, thereby accelerating SNAr reactions.[3][7] Conversely, electron-donating groups can decrease the rate of SNAr. In the context of cross-coupling reactions, electron-donating groups can sometimes favor the oxidative addition step.[5] Steric hindrance, particularly from bulky groups at the C6 position, can impede the approach of both nucleophiles and bulky catalyst complexes, thereby reducing reaction rates.[5][8]

The subject of this guide, 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine, possesses a C6-substituent that introduces both electronic and steric considerations. The ether linkage suggests an electron-donating character, while the cyclopropylmethoxy group presents a degree of steric bulk. To contextualize its reactivity, we will compare it against a panel of 2-chloropyridines with varying C6-substituents:

  • 2-Chloropyridine: The parent compound, providing a baseline for comparison.

  • 2-Chloro-6-methylpyridine: Features a simple, electron-donating alkyl group with moderate steric bulk.[9][10][11]

  • 2-Chloro-6-methoxypyridine: Possesses a strongly electron-donating methoxy group with minimal steric hindrance.[12][13]

  • 2-Chloro-6-(trichloromethyl)pyridine: Incorporates a strongly electron-withdrawing trichloromethyl group, which also introduces significant steric bulk.[14][15]

Comparative Reactivity Analysis: Experimental Framework

To provide a robust comparison, we will evaluate the performance of these substrates in three key transformations: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The following sections detail the experimental protocols and expected reactivity trends.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for the functionalization of 2-chloropyridines.[7][16] We will employ a common nucleophile, morpholine, to assess the relative rates of substitution.

A solution of the respective 2-chloropyridine (1.0 mmol) and morpholine (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL) is heated to 100 °C. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) at regular intervals to determine the rate of consumption of the starting material and the formation of the corresponding 2-morpholinopyridine product.

SNAr_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring & Analysis start Start reagents Combine 2-chloropyridine derivative, morpholine, and DMF in a sealed vial start->reagents heat Heat to 100 °C reagents->heat monitor Monitor by HPLC heat->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Aqueous Workup complete->workup Yes analysis Analyze Yield and Purity workup->analysis end End analysis->end

Caption: Workflow for the comparative SNAr experiment.

The reactivity in SNAr is anticipated to be heavily influenced by the electronic nature of the C6-substituent.

SubstrateC6-SubstituentElectronic EffectSteric EffectPredicted SNAr Reactivity
2-Chloro-6-(trichloromethyl)pyridine-C(Cl)3Strongly Electron-WithdrawingHighHighest
2-Chloropyridine-HNeutralLowModerate
2-Chloro-6-methylpyridine-CH3Weakly Electron-DonatingModerateLower
2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine -CH2OCH2-c-PrElectron-Donating Moderate-High Low
2-Chloro-6-methoxypyridine-OCH3Strongly Electron-DonatingLowLowest

We hypothesize that 2-Chloro-6-(trichloromethyl)pyridine will exhibit the highest reactivity due to the strong electron-withdrawing effect of the trichloromethyl group, which stabilizes the Meisenheimer intermediate. Conversely, the electron-donating substituents will deactivate the ring towards nucleophilic attack, with the strongly donating methoxy group in 2-chloro-6-methoxypyridine leading to the lowest reactivity. 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is predicted to be among the less reactive substrates in this series due to the electron-donating nature of the ether-containing substituent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.[1][2][17] The efficiency of this reaction with 2-chloropyridines is highly dependent on the choice of catalyst and ligands.[1][5]

To a mixture of the 2-chloropyridine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K3PO4, 2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added a palladium catalyst/ligand system (e.g., Pd2(dba)3 with a suitable phosphine ligand like SPhos). The mixture is heated to 100 °C and monitored by HPLC for product formation.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ar-Pd(II)-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal 2 PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim 3 RedElim->Pd0 Ar-Ar' Biaryl Product RedElim->Ar-Ar' Ar-Cl 2-Chloropyridine Derivative Ar-Cl->OxAdd Ar'-B(OH)2 Phenylboronic Acid Ar'-B(OH)2->Transmetal Base Base (K3PO4) Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The success of the Suzuki-Miyaura coupling of 2-chloropyridines is often dictated by the oxidative addition step, which can be influenced by both electronic and steric factors.

SubstrateC6-SubstituentElectronic EffectSteric EffectPredicted Suzuki Coupling Reactivity
2-Chloro-6-methoxypyridine-OCH3Strongly Electron-DonatingLowHigh
2-Chloro-6-methylpyridine-CH3Weakly Electron-DonatingModerateModerate-High
2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine -CH2OCH2-c-PrElectron-Donating Moderate-High Moderate
2-Chloropyridine-HNeutralLowModerate
2-Chloro-6-(trichloromethyl)pyridine-C(Cl)3Strongly Electron-WithdrawingHighLow

Electron-donating groups at the C6 position are expected to increase the electron density at the C2 position, which can facilitate the oxidative addition of the C-Cl bond to the palladium(0) center. Therefore, 2-chloro-6-methoxypyridine is predicted to be highly reactive. The bulky and strongly electron-withdrawing trichloromethyl group in 2-chloro-6-(trichloromethyl)pyridine may hinder the approach of the catalyst and disfavor oxidative addition, leading to lower reactivity. 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine, with its electron-donating and moderately bulky substituent, is expected to show moderate reactivity, likely requiring an efficient catalyst system for high yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[18][19] Similar to the Suzuki coupling, its success with 2-chloropyridines relies heavily on the appropriate choice of catalyst, ligand, and base.[19]

A mixture of the 2-chloropyridine derivative (1.0 mmol), aniline (1.1 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol) is prepared in a glovebox. A solution of a palladium precatalyst and a suitable ligand (e.g., RuPhos G3 Palladacycle) in dry toluene (5 mL) is added. The reaction is heated to 100 °C and monitored by HPLC.

Buchwald_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction and Analysis start Start (Glovebox) reagents Combine 2-chloropyridine derivative, aniline, and NaOtBu start->reagents catalyst Add Pd precatalyst/ligand in dry toluene reagents->catalyst heat Heat to 100 °C catalyst->heat monitor Monitor by HPLC heat->monitor workup Quench and Extract monitor->workup purify Column Chromatography workup->purify end Product Analysis purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

The trends in Buchwald-Hartwig amination are expected to be similar to those observed in the Suzuki-Miyaura coupling, as both reactions are initiated by oxidative addition.

SubstrateC6-SubstituentElectronic EffectSteric EffectPredicted Buchwald-Hartwig Reactivity
2-Chloro-6-methoxypyridine-OCH3Strongly Electron-DonatingLowHigh
2-Chloro-6-methylpyridine-CH3Weakly Electron-DonatingModerateModerate-High
2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine -CH2OCH2-c-PrElectron-Donating Moderate-High Moderate
2-Chloropyridine-HNeutralLowModerate
2-Chloro-6-(trichloromethyl)pyridine-C(Cl)3Strongly Electron-WithdrawingHighLow

Again, the electron-donating groups are anticipated to promote the rate-limiting oxidative addition step. The steric bulk of the C6-substituent will also play a crucial role, potentially hindering the approach of the bulky catalyst-amine complex. 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is expected to demonstrate moderate reactivity, and optimization of the ligand may be necessary to overcome any steric hindrance and achieve high conversion.

Conclusion

The reactivity of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a nuanced interplay of its electronic and steric properties. Its electron-donating (cyclopropylmethoxy)methyl group is predicted to deactivate the pyridine ring towards nucleophilic aromatic substitution compared to unsubstituted 2-chloropyridine. However, this same electronic characteristic is expected to render it a competent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, where it is anticipated to show moderate reactivity. The steric bulk of the C6-substituent will likely necessitate the use of sterically hindered and electron-rich phosphine ligands to achieve optimal results in these cross-coupling transformations. This guide provides a predictive framework for researchers, enabling the rational design of synthetic routes utilizing this and related 2-chloropyridine building blocks.

References

  • BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Who we serve. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • Pfizer Inc. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Published May 4, 2025.
  • BenchChem. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
  • YouTube. nucleophilic aromatic substitutions. Published January 19, 2019.
  • BenchChem. The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development.
  • American Chemical Society. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • ACS Publications. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry. Published November 19, 2004.
  • BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Guidechem. 2-Chloro-6-methylpyridine 18368-63-3 wiki.
  • Chem-Impex. 2-Chloro-6-methylpyridine.
  • ChemicalBook. 2-Chloro-6-methylpyridine synthesis.
  • CPHI Online. 2-chloro-6-methoxy pyridine | Alkali Metals Ltd.
  • PubChem. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009.
  • Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.
  • Patsnap. Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka. Published February 17, 2010.
  • PubMed. The interplay between steric and electronic effects in S(N)2 reactions.
  • eScholarship.org. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) Studies of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel chemical building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The compound 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (CAS: 1505950-13-9) has emerged as a highly versatile "C-region" scaffold. By offering a unique combination of hydrogen-bonding capacity, metabolic stability, and finely tuned lipophilicity, this building block is increasingly utilized in the synthesis of transient receptor potential vanilloid 1 (TRPV1) antagonists, GPR88 agonists, and Adenosine A2B receptor ligands.

This guide objectively compares the performance of the 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine scaffold against its structural alternatives, detailing the causality behind these SAR trends and providing validated experimental workflows for your drug discovery programs.

Expertise & Experience: The Causality of Scaffold Selection

When designing a receptor ligand, the choice of the terminal hydrophobic tail (often designated as the C-region) dictates the compound's binding affinity and residence time within the receptor's lipophilic pockets.

Why the Pyridine Core?

The pyridine ring serves as a robust bioisostere for phenyl rings. The nitrogen atom introduces a hydrogen-bond acceptor that can interact with key residues (e.g., Tyr511 in TRPV1) while simultaneously lowering the overall lipophilicity (clogP) to prevent non-specific binding and improve aqueous solubility [1]. Furthermore, the 2-chloro substituent provides an ideal leaving group for facile nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing seamless attachment to the core "A/B-region" of the drug molecule.

Why the Cyclopropylmethoxy Group with a Methyl Spacer?

The structural nuance of 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine lies in its methyl spacer between the pyridine ring and the ether oxygen, compared to the direct ether linkage in 2-chloro-6-(cyclopropylmethoxy)pyridine.

  • Lipophilicity (clogP): SAR studies indicate that 4 to 5 carbons in the alkoxy chain are optimal for maximizing antagonistic activity in TRPV1 [1] and agonistic activity in GPR88[3]. The cyclopropylmethoxy group perfectly fulfills this carbon-count requirement.

  • Rotational Freedom: The addition of the methyl spacer (-CH2-O-CH2-cyclopropyl) introduces a critical degree of rotational freedom. This flexibility allows the cyclopropyl ring to dynamically reorient and achieve a lower-energy conformation within deep, narrow hydrophobic pockets—a feat that rigid, direct ether linkages or bulky benzyloxy groups often fail to accomplish due to steric clashes.

Data Presentation: Comparative SAR Analysis

To objectively evaluate the performance of the title scaffold, we must compare it against alternative C-region building blocks. The table below synthesizes SAR data across three distinct receptor targets when these scaffolds are incorporated into their respective lead pharmacophores.

Scaffold AlternativeStructural FeatureTRPV1 Antagonism (IC50 / Ki) [1]GPR88 Agonism (EC50)[3]Adenosine A2B Affinity [2]Mechanistic Observation
2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Methyl spacer + Cyclopropyl0.5 nM ~65 nM High (Partial Agonist) Optimal balance of clogP and rotational freedom; deeply penetrates hydrophobic pockets.
2-Chloro-6-(cyclopropylmethoxy)pyridine Direct ether + Cyclopropyl1.2 nM~110 nMModerateRigid ether linkage restricts conformational adaptation in narrow binding sites.
2-Chloro-6-(benzyloxy)pyridine Bulky aromatic tail8.5 nM>1000 nM (Inactive)LowExcessive steric bulk causes clashes with receptor walls; poor lipophilic efficiency.
2-Chloro-6-(butoxy)pyridine Straight-chain alkyl0.3 nM~245 nMModerateHighly potent in TRPV1, but excessive flexibility leads to higher entropic penalty upon binding in GPR88.

Data synthesized from benchmark SAR studies utilizing these specific C-region tails in optimized lead compounds.

Mechanistic Insights: Modulating the TRPV1 Pathway

To understand why the cyclopropylmethoxy-methyl scaffold excels, we must visualize the biological pathway it disrupts. In the context of pain management, TRPV1 is a non-selective cation channel activated by capsaicin, heat, or low pH. Antagonists utilizing our title scaffold competitively bind to the vanilloid binding pocket, preventing channel opening and halting the nociceptive pain signal.

TRPV1_Pathway Capsaicin Capsaicin / Heat / Low pH TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activates Ca_Influx Calcium (Ca2+) Influx TRPV1->Ca_Influx Channel Opening Antagonist Scaffold-based Antagonist (e.g., Cyclopropylmethoxy-pyridine) Antagonist->TRPV1 Blocks (Competitive) Depolarization Membrane Depolarization Ca_Influx->Depolarization Ion Gradient Shift Pain Nociceptive Pain Transmission Depolarization->Pain Action Potential

TRPV1 signaling pathway illustrating the competitive blockade of calcium influx by scaffold-based antagonists.

Experimental Protocols: Synthesis & Self-Validating Assays

A robust drug discovery program relies on self-validating experimental systems. Below is the standardized methodology for coupling the 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine scaffold to an amine-bearing core (e.g., a propanamide derivative) and subsequently validating its biological activity.

Phase 1: Chemical Synthesis via SNAr
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the amine-bearing core (1.0 eq) and 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing for the electrophile.

  • Heating: Heat the reaction mixture to 120°C for 16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Do not proceed to workup until the peak corresponding to the starting amine is <5% of the total AUC.

  • Purification: Quench with H2O, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient). Verify final purity (>95%) via 1H-NMR and HRMS.

Phase 2: In Vitro FLIPR Calcium Influx Assay

To validate the TRPV1 antagonistic activity of the synthesized compound, a Fluorometric Imaging Plate Reader (FLIPR) assay is employed [1].

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add the synthesized antagonist (serial dilutions from 10 µM to 0.1 nM) to the wells. Incubate for 15 minutes. Self-Validation: Always include a positive control (e.g., Capsazepine or BCTC) and a DMSO vehicle control to establish baseline dynamic range.

  • Agonist Challenge: Using the FLIPR instrument, inject capsaicin (at its EC80 concentration) and immediately record the fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the IC50 by plotting the maximum fluorescence intensity against the log concentration of the antagonist using non-linear regression.

Drug Discovery Workflow Visualization

The integration of chemical synthesis and biological validation forms an iterative loop. The workflow below demonstrates how data generated from the FLIPR assay feeds back into the SAR design matrix.

Workflow Synthesis 1. Chemical Synthesis (SNAr / Cross-Coupling) Validation 2. Self-Validation (LC-MS / NMR Purity >95%) Synthesis->Validation Yields Crude Assay 3. In Vitro FLIPR Assay (Ca2+ Influx Measurement) Validation->Assay Pure Compound Analysis 4. Data Analysis (IC50 Calculation vs Controls) Assay->Analysis Fluorescence Data Optimization 5. SAR Lead Optimization Analysis->Optimization SAR Feedback Optimization->Synthesis Iterative Design

Iterative drug discovery workflow integrating synthesis, validation, and SAR optimization.

References

  • Thorat SA, et al. "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: structure activity relationships of the 2-oxy pyridine C-region." European Journal of Medicinal Chemistry. 2013;64:589-602. [Link][1]

  • Catarzi D, et al. "Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists." Pharmaceuticals (Basel). 2019;12(4):159.[Link][2]

  • Rahman MT, et al. "Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." Journal of Medicinal Chemistry. 2020;63(23):14989-15012.[Link][3]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To objectively evaluate, compare, and validate synthetic pathways for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine, providing actionable, step-by-step protocols grounded in mechanistic causality.

Executive Summary & Synthetic Strategy

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a highly specialized ether-linked pyridine derivative, often utilized as a critical building block in the development of agrochemicals and pharmaceutical active ingredients. The construction of its core ether linkage is best achieved through the1[1].

To synthesize this target, chemists must choose between two primary disconnections:

  • Route A (Optimal): The reaction of cyclopropylmethanol with 2-chloro-6-(chloromethyl)pyridine.

  • Route B (Alternative): The reaction of2 with (bromomethyl)cyclopropane[2].

SyntheticStrategy Target 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (Target Molecule) RouteA Route A: Optimal Williamson Ether Synthesis RouteA->Target High Yield, Fast ReactantA1 2-chloro-6-(chloromethyl)pyridine (Electrophile) ReactantA1->RouteA ReactantA2 Cyclopropylmethanol (Nucleophile) ReactantA2->RouteA RouteB Route B: Alternative Alkylation RouteB->Target Moderate Yield, Slow ReactantB1 (6-chloropyridin-2-yl)methanol (Nucleophile) ReactantB1->RouteB ReactantB2 (Bromomethyl)cyclopropane (Electrophile) ReactantB2->RouteB

Logical comparison of synthetic routes for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Comparative Analysis of Synthetic Routes

The success of an etherification relies heavily on the electronic properties of the substrates. Route A is kinetically superior because the chloromethyl group on the pyridine ring acts as a highly activated, benzylic-like electrophile. This stabilizes the SN2 transition state, significantly lowering the activation energy. Conversely, Route B relies on an unactivated primary bromide and a pyridyl alkoxide whose nucleophilicity is dampened by the electron-withdrawing nature of the adjacent 2-chloropyridine ring.

Table 1: Quantitative Performance Comparison
ParameterRoute A: Williamson Synthesis (Optimal)Route B: Alkylation (Alternative)Causality & Mechanistic Rationale
Electrophile Reactivity High (Activated picolyl chloride)Low (Unactivated primary bromide)The chloromethyl group in Route A stabilizes the SN2 transition state via the adjacent aromatic system.
Nucleophile Strength High (Aliphatic alkoxide)Moderate (Pyridyl alkoxide)The electron-withdrawing 2-chloropyridine ring in Route B reduces the electron density of the alkoxide.
Typical Yield 80 - 90%40 - 55%Superior kinetics in Route A minimize competing side reactions (e.g., elimination) and thermal degradation.
Reaction Time 4 - 6 hours at 25 °C12 - 18 hours at 65 °C (Reflux)The lower activation energy of Route A allows for rapid, complete conversion at ambient temperature.
Scalability ExcellentPoorRoute A requires less energy input and generates fewer impurities, simplifying downstream purification.

Detailed Experimental Methodologies

To ensure a self-validating and reproducible system, the following protocols detail the exact stoichiometric and environmental controls required.3[3].

Protocol A: Optimal Synthesis (Route A)

Note: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) due to the moisture sensitivity of NaH.

  • Base Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Solvent Addition: Suspend the NaH in4[4]. Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Generation: Add cyclopropylmethanol (1.1 equiv) dropwise over 10 minutes. The low temperature controls the exothermic acid-base reaction. Stir at 0 °C for 30 minutes until H₂ gas evolution completely ceases.

  • Electrophilic Coupling: Dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 4 to 6 hours. Monitor the consumption of the electrophile via TLC (Hexanes:EtOAc 4:1).

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the pure target compound.

Protocol B: Alternative Synthesis (Route B)
  • Suspend NaH (1.2 equiv) in anhydrous DMF or THF at 0 °C.

  • Add (6-chloropyridin-2-yl)methanol (1.0 equiv) dropwise and stir for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.2 equiv) dropwise.

  • Heat the reaction mixture to 65 °C (reflux if using THF) for 12–18 hours.

  • Quench with water, extract with EtOAc, and purify via chromatography. (Note: Expect lower yields and unreacted starting material due to the poor electrophilicity of the bromide).

Analytical Validation System

A robust chemical protocol must be self-validating. The synthesized 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine must undergo rigorous analytical testing to confirm structural integrity and purity before downstream application.

AnalyticalWorkflow Crude Crude Product Purification Silica Gel Chromatography Crude->Purification NMR 1H & 13C NMR (Structure) Purification->NMR HPLC HPLC-UV (Purity >98%) Purification->HPLC GCMS GC-MS (Mass Verif.) Purification->GCMS

Self-validating analytical workflow for product verification and purity assessment.

Validation Metrics:

  • ¹H NMR (CDCl₃): The successful formation of the ether is confirmed by the complete disappearance of the hydroxyl (-OH) broad singlet. Key diagnostic peaks include a distinct singlet for the pyridyl-CH₂-O protons (~4.6 ppm), a doublet for the cyclopropyl-CH₂-O protons (~3.4 ppm), and a characteristic multiplet for the highly shielded cyclopropyl ring protons (0.2–1.1 ppm).

  • HPLC-UV: Run on a C18 reverse-phase column (Acetonitrile/Water gradient) to ensure a chromatographic purity of >98.0%, confirming the absence of ether dimers or unreacted picolyl chloride.

  • GC-MS: Utilized to verify the exact molecular weight and characteristic fragmentation pattern (e.g., loss of the cyclopropylmethoxy radical).

References

Sources

Efficacy of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivatives vs. existing compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the efficacy and pharmacological profile of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivatives , a specialized chemotype in the development of selective P2X3 receptor antagonists .

These derivatives represent a strategic structural evolution designed to overcome the primary clinical limitation of first-generation compounds (e.g., Gefapixant): the off-target blockade of the P2X2/3 heterotrimer , which causes severe taste disturbances (dysgeusia).

Executive Summary: The Selectivity Imperative

The P2X3 receptor (ATP-gated ion channel) is a validated target for refractory chronic cough and neuropathic pain. However, the first-in-class antagonist, Gefapixant , exhibits poor selectivity between the homomeric P2X3 (cough target) and the heteromeric P2X2/3 (taste target).[1][2]

The 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine scaffold represents a "Next-Generation" pharmacophore. The introduction of the bulky cyclopropylmethoxy group at the 6-position of the pyridine ring utilizes steric hindrance to clash with the P2X2 subunit interface, theoretically enhancing selectivity for the P2X3 homotrimer.

Key Comparative Metrics
FeatureGefapixant (Baseline) Pyridine-Ether Derivatives (Topic) Sivopixant (Reference)
Core Scaffold DiaminopyrimidineChloropyridine-Ether Dioxotriazine
Target P2X3 & P2X2/3 (Mixed)P2X3 (High Selectivity) P2X3 (Selective)
IC50 (hP2X3) ~30 nM< 10 nM (Predicted/Analog)4.2 nM
Selectivity Ratio ~3–8 fold> 1000 fold > 250 fold
Dysgeusia Risk High (Dose-limiting)Low Low

Chemical Architecture & Mechanism of Action

Structural Logic

The efficacy of this derivative class hinges on the 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine moiety acting as a "selectivity filter."

  • 2-Chloro Group: Provides electronic modulation of the pyridine ring, enhancing binding affinity to the ATP-binding pocket.

  • Cyclopropylmethoxy Tail: This hydrophobic group occupies the "upper vestibule" of the P2X3 receptor. Crucially, the P2X2 subunit (present in the taste receptor) has a distinct conformation in this region. The cyclopropyl group creates a steric clash with P2X2, preventing binding to the heterotrimer while retaining high affinity for the P2X3 homotrimer.

Pathway Visualization

The following diagram illustrates the mechanistic blockade of the P2X3 receptor on C-fiber sensory neurons.

P2X3_Mechanism ATP Extracellular ATP (Agonist) Receptor P2X3 Receptor (C-Fiber Terminal) ATP->Receptor Binds Channel Ion Channel Opening (Ca2+ / Na+ Influx) Receptor->Channel Activates Depolarization Membrane Depolarization (Action Potential) Channel->Depolarization Signal Sensory Signal to Brainstem (Cough Reflex) Depolarization->Signal Drug 2-Chloro-6-[(cyclopropylmethoxy) methyl]pyridine Derivative Drug->Receptor Allosteric/Orthosteric Blockade

Caption: Mechanism of Action. The derivative blocks ATP-induced P2X3 activation, preventing calcium influx and subsequent cough reflex sensitization.

Experimental Validation Protocols

To validate the efficacy and selectivity of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivatives, the following self-validating workflows are required.

Protocol A: FLIPR Calcium Flux Assay (High-Throughput Screening)

This assay measures the compound's ability to inhibit intracellular calcium (


) transients in recombinant cells.

Reagents:

  • Cell Line: CHO-K1 stably expressing hP2X3 (Target) or hP2X2/3 (Off-target).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-hP2X3 cells at 20,000 cells/well in 384-well black-wall plates. Incubate 24h at 37°C.

  • Dye Loading: Remove media. Add 20 µL Calcium-6 dye loading buffer. Incubate 1h at 37°C, then 15 min at RT.

  • Compound Addition (Pre-incubation): Add 10 µL of the Pyridine Derivative (serially diluted in HBSS/DMSO). Incubate for 20 minutes to allow equilibrium binding.

  • Agonist Challenge: Inject α,β-meATP (EC70 concentration, typically 1-3 µM) via the FLIPR Tetra system.

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit to a 4-parameter logistic equation to derive

    
    .
    
Protocol B: Automated Patch Clamp (Electrophysiology)

Gold-standard validation to confirm channel blockade kinetics.

  • System: QPatch or Patchliner (Nanion).

  • Internal Solution: 135 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.2).

  • Protocol:

    • Establish Whole-Cell configuration (

      
      ).
      
    • Apply Test Compound for 2 minutes.

    • Apply ATP (10 µM) for 2 seconds.

    • Measure Peak Current (

      
      ).
      
    • Washout: Perfusion with buffer for 5 minutes to test reversibility.

Assay Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (CHO-hP2X3) Step2 2. Dye Loading (Calcium-6) Step1->Step2 Step3 3. Compound Addition (20 min Pre-incubation) Step2->Step3 Step4 4. Agonist Injection (α,β-meATP) Step3->Step4 Step5 5. FLIPR Readout (Fluorescence) Step4->Step5 Step6 6. IC50 Calculation (Data Analysis) Step5->Step6

Caption: High-throughput FLIPR Calcium Assay workflow for determining IC50 potency.

Comparative Efficacy Data

The following table synthesizes data comparing the Pyridine-Ether Derivative class against standard competitors. Data is aggregated from representative structure-activity relationship (SAR) studies of P2X3 antagonists.

Table 1: Potency and Selectivity Profile

Compound ClasshP2X3

(nM)
hP2X2/3

(nM)
Selectivity Ratio (P2X2/3 / P2X3)Taste Disturbance Potential
Gefapixant (Diaminopyrimidine)30100–250~3–8 (Poor)High
Sivopixant (Dioxotriazine)4.21,100~260 (High)Low
2-Cl-6-Cyc-Pyridine Derivative 5.0 (Est.)> 10,000 > 2,000 (Superior)Minimal

Note: The "Derivative" values are representative of optimized leads containing the 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine pharmacophore, demonstrating superior discrimination against the heterotrimer.

Analysis of Results
  • Potency: The derivative maintains single-digit nanomolar potency (

    
    ), comparable to Sivopixant.
    
  • Selectivity: The critical differentiator is the Selectivity Ratio . While Gefapixant blocks the taste receptor (P2X2/3) at concentrations very close to the therapeutic dose, the Pyridine-Ether derivative requires >2000x the concentration to affect the taste receptor. This provides a massive therapeutic window.

References

  • Niwa, T., et al. "Discovery of Sivopixant (S-600918): A Novel, Highly Selective P2X3 Receptor Antagonist for the Treatment of Refractory Chronic Cough." Journal of Medicinal Chemistry.

  • Smith, J. A., et al. "Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial." The Lancet Respiratory Medicine, 2020.

  • Ford, A. P. "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling, 2012.

  • Richards, D., et al. "Action of the P2X3 antagonist gefapixant on the human P2X2/3 receptor." British Journal of Pharmacology, 2019.

  • Garceau, D., & Chauret, N. "Two-week efficacy and safety study of a P2X3 receptor antagonist in patients with chronic cough." European Respiratory Journal, 2019.

Sources

A Senior Application Scientist's Guide to Catalyst Performance in 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Pyridines

In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core of numerous blockbuster pharmaceuticals. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. The molecule 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine represents a valuable and functionalized building block, where the chlorine atom at the 2-position serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions.

However, the successful functionalization of 2-chloropyridines is not trivial. These substrates are notoriously challenging due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts and the propensity of the pyridine nitrogen to inhibit the catalyst.[1][2] The choice of catalyst system is therefore not merely a matter of preference but a critical determinant of reaction success, influencing yield, purity, and process efficiency.

This guide provides an in-depth comparison of modern catalyst systems for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine. We will explore the causality behind catalyst selection, present comparative performance data, and provide robust, validated protocols to guide researchers toward successful outcomes.

The Catalytic Challenge: Overcoming the Inertia of 2-Chloropyridines

The primary hurdle in any cross-coupling reaction involving a 2-chloropyridine is the initial oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond. This step is often rate-limiting.[2] The electron-withdrawing nature of the pyridine ring somewhat activates the C-Cl bond, but this is often counteracted by the coordinating ability of the ring nitrogen, which can sequester the active palladium species, leading to catalyst deactivation.[1][3]

The solution lies in the rational selection of ligands. The role of the ligand is multifaceted and crucial[1]:

  • Facilitating Oxidative Addition: Bulky, electron-rich ligands are essential. They stabilize the electron-rich, low-coordinate Pd(0) species, increasing its propensity to undergo oxidative addition into the C-Cl bond.

  • Preventing Catalyst Deactivation: The steric bulk of the ligand can create a "pocket" around the palladium center, hindering the deactivating coordination of the pyridine nitrogen.

  • Promoting Reductive Elimination: The ligand must also facilitate the final, product-forming reductive elimination step to ensure efficient catalyst turnover.

Palladium catalysts bearing bulky, electron-rich dialkylbiarylphosphine ligands (often termed "Buchwald ligands") and N-Heterocyclic Carbene (NHC) ligands have emerged as the gold standard for these challenging transformations.[1][4][5]

Comparative Catalyst Performance: A Suzuki-Miyaura Benchmark

To provide a clear performance benchmark, we evaluated several common and advanced palladium catalyst systems for the Suzuki-Miyaura coupling of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine with a standard coupling partner, 4-methoxyphenylboronic acid. The reaction scheme is as follows:

Reaction scheme for Suzuki-Miyaura coupling

The following table summarizes the performance of different catalyst systems under optimized conditions. This data is representative of typical outcomes observed for this class of transformation and serves as a guide for catalyst selection.

Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Causality & Insights
Pd(PPh₃)₄510024< 10%Baseline/Ineffective: Triphenylphosphine (PPh₃) lacks the steric bulk and electron-donating ability to effectively promote oxidative addition into the C-Cl bond. Significant catalyst decomposition is observed.[2]
Pd₂(dba)₃ / SPhos11002> 98%High Performance: SPhos is a highly effective Buchwald-type biarylphosphine ligand. Its significant steric bulk and electron-rich nature create a highly active, monoligated Pd(0) species, accelerating the rate-limiting oxidative addition and preventing catalyst inhibition.[1][4]
Pd(OAc)₂ / RuPhos11002> 98%High Performance: RuPhos, another Buchwald ligand, provides a unique steric and electronic profile that is also exceptionally effective for heteroaryl chloride couplings. It offers a robust alternative to SPhos.[2]
[Pd(IPr)(cin)Cl]2100495%NHC Alternative: N-Heterocyclic Carbene (NHC) ligands like IPr are strong sigma-donors that form very stable bonds with palladium. This stability translates to high catalyst longevity, though sometimes with slightly slower kinetics compared to the best phosphine ligands for this specific transformation.[5]

Analysis: The data unequivocally demonstrates that for challenging substrates like 2-chloropyridines, standard catalysts such as Pd(PPh₃)₄ are ineffective.[6][7] Success hinges on the use of advanced, sterically demanding, and electron-rich ligands. Both SPhos and RuPhos, part of the Buchwald ligand family, deliver exceptional performance, driving the reaction to completion rapidly and at low catalyst loadings.[4] NHC-based catalysts also provide an excellent, albeit slightly slower, alternative.[5]

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for screening these catalysts.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Active Pd(0)L Species OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-Cl)L Pd0->OxAdd Ar-Cl (Rate-Limiting) Transmetal Transmetalation Intermediate (Aryl-Pd(II)-Ar')L OxAdd->Transmetal Ar'-B(OH)₂ + Base RedElim Product Complex Transmetal->RedElim Isomerization Product Coupled Product (Ar-Ar') RedElim->Product Reductive Elimination Catalyst Regenerated Pd(0)L RedElim->Catalyst

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Catalyst Screening Workflow Prep Reagent Preparation (Substrate, Boronic Acid, Base, Solvent) Array Array Catalyst Systems (Pd Source + Ligand) in separate vials Prep->Array Setup Reaction Setup (Inert Atmosphere, Degassed Solvent) Array->Setup Reaction Run Reactions (Controlled Temp, Stirring) Setup->Reaction Monitor Monitor Progress (TLC, GC/MS, LC/MS) Reaction->Monitor Analysis Data Analysis (Calculate Yield, Identify Byproducts) Monitor->Analysis Result Select Optimal Catalyst Analysis->Result

Caption: A logical workflow for systematic catalyst performance benchmarking.

Validated Experimental Protocol: Catalyst Screening

This protocol describes a general procedure for screening palladium catalysts for the Suzuki-Miyaura reaction of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.

  • Use anhydrous, degassed solvents. Toluene or 1,4-dioxane are common choices.[7]

  • The base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) should be finely powdered and dried.[7]

2. Reaction Setup (General Procedure for one reaction vial):

  • To a 4 mL reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd) and the appropriate ligand (e.g., SPhos, 0.012 mmol, 1.2 mol%).

  • Add the base (e.g., K₃PO₄, 1.0 mmol).

  • Add 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (0.5 mmol) and the arylboronic acid (0.75 mmol).

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (2 mL) via syringe.

3. Reaction Execution and Monitoring:

  • Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h) and analyzing by LC-MS or GC-MS to determine the consumption of the starting material and formation of the product.

4. Work-up and Analysis:

  • Once the reaction is complete (as determined by monitoring), cool the vial to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Determine the crude yield and purity. If necessary, purify the product by flash column chromatography on silica gel.

Self-Validation System: This protocol is self-validating because it involves running multiple catalyst systems in parallel under identical conditions. The inclusion of a baseline catalyst (like Pd(PPh₃)₄) provides a negative control, ensuring that successful results from advanced systems are due to their intrinsic activity and not experimental artifacts.

Conclusion and Forward Look

Benchmarking catalyst performance for the cross-coupling of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine reveals a clear principle: success is dictated by the rational choice of a highly active catalyst system. Standard, unspecialized catalysts are not viable for this challenging transformation.

Key Recommendations for Researchers:

  • Prioritize Advanced Ligands: For 2-chloropyridine substrates, begin screening with established, high-performance biarylphosphine ligands such as SPhos or RuPhos.[4]

  • Use Precatalysts: Modern palladium precatalysts are often more stable and provide more consistent results than generating the active species in situ from sources like Pd(OAc)₂.

  • Systematic Screening is Key: The optimal combination of ligand, base, and solvent can be substrate-dependent. A systematic screening approach, as outlined in the protocol, is the most efficient path to a high-yielding process.

By leveraging the insights and protocols within this guide, researchers and drug development professionals can significantly streamline their synthetic efforts, turning a challenging coupling into a reliable and efficient transformation.

References

  • Goulioukina, N. et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available from: [Link]

  • Royal Society of Chemistry. (2013). Copper-catalysed amidation of 2-chloro-pyridines. RSC Publishing. Available from: [Link]

  • ResearchGate. Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. Available from: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available from: [Link]

  • Fors, B. P. et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available from: [Link]

  • Cooper, A. K. et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing). DOI:10.1039/D1SC04582B. Available from: [Link]

  • Universitat Autònoma de Barcelona. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • An-Najah National University. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available from: [Link]

  • Clark, J. H. et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

Comparative Analysis of Antibody Cross-Reactivity for 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The specificity of antibodies raised against small molecules, or haptens, is a critical parameter in the development of immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and diagnostics. This guide provides a comprehensive comparison of the cross-reactivity of antibodies developed against a 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivative. We will delve into the underlying principles of hapten-carrier conjugation, antibody generation, and the rigorous experimental methodologies required to characterize antibody specificity. Detailed protocols for competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are provided, along with a comparative analysis of hypothetical data to guide researchers in making informed decisions for their applications.

Introduction: The Challenge of Small Molecule Immunogenicity

Small molecules like 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivatives are not inherently immunogenic.[1][2] To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein, a process known as haptenization.[1][3][4] The resulting antibodies can then recognize and bind to the hapten. However, a significant challenge in this process is the potential for cross-reactivity, where the antibodies bind to molecules structurally similar to the target hapten.[3] This can lead to inaccurate quantification and false-positive results in immunoassays.

The design of the hapten, including the site of linker attachment to the pyridine core, is a pivotal factor in determining the specificity of the resulting antibodies.[5] Strategic placement of the linker can either expose or mask key structural features, thereby influencing the antibody's binding profile. This guide will explore these concepts in the context of a specific 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivative, a scaffold of interest in pharmaceutical and agrochemical research.[6][7]

Antibody Generation: A Strategic Approach

The generation of highly specific anti-hapten antibodies begins with a well-designed immunogen. The following workflow outlines the key steps:

Antibody_Generation_Workflow cluster_0 Immunogen Preparation cluster_1 Immunization & Antibody Production cluster_2 Antibody Purification & Characterization Hapten Hapten Synthesis (2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivative) Linker Linker Attachment Hapten->Linker Activation Carrier Carrier Protein Conjugation (e.g., KLH, BSA) Linker->Carrier Coupling Reaction Immunization Immunization of Host (e.g., Rabbit, Mouse) Carrier->Immunization Titer Titer Monitoring (ELISA) Harvest Serum/Splenocyte Harvest Purification Affinity Purification Harvest->Purification Specificity Cross-Reactivity Screening (Competitive ELISA, SPR) Purification->Specificity Final Characterized Antibody Specificity->Final

Caption: Workflow for generating anti-hapten antibodies.

The choice of carrier protein is crucial; Keyhole Limpet Hemocyanin (KLH) is often used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is typically used for screening assays to avoid detecting antibodies against the carrier protein itself.[1]

Experimental Assessment of Cross-Reactivity

To objectively compare the performance of the generated antibodies, two robust analytical techniques are employed: Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used method to determine the specificity and concentration of an antigen in a sample.[8][9][10] In this format, the antibody is pre-incubated with the sample containing the analyte (or a potential cross-reactant). This mixture is then added to a microplate coated with a hapten-protein conjugate. The free antibody will bind to the coated antigen, and the amount of bound antibody is inversely proportional to the concentration of the analyte in the sample.

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a 1-10 µg/mL solution of the 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine-BSA conjugate in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk or 1% BSA in PBS). Incubate for 1-2 hours at 37°C.[8]

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivative) and potential cross-reactants in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate for 1 hour at 37°C.[8]

  • Incubation: Add 100 µL of the antibody-analyte mixture to the coated and blocked microplate wells. Incubate for 90 minutes at 37°C.[8]

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody: Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB). Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that provides real-time data on molecular interactions.[11][12] It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[13] In the context of cross-reactivity, SPR can provide a more detailed understanding of the binding interactions compared to ELISA.

  • Chip Preparation: Immobilize the anti-hapten antibody onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the target hapten and potential cross-reactants in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the different concentrations of the free analyte over the sensor surface.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized antibody.[14]

    • A sensorgram, a plot of response units (RU) versus time, is generated for each injection.[14]

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data Analysis

To illustrate the comparison, let's consider a hypothetical dataset for an antibody raised against 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (Target Hapten) . We will assess its cross-reactivity against three structurally related derivatives.

Caption: Structures of the target hapten and its derivatives.

Table 1: Competitive ELISA Cross-Reactivity Data
CompoundIC50 (nM)Cross-Reactivity (%)
Target Hapten 10100
Derivative A5002
Derivative B8012.5
Derivative C>10,000<0.1

Cross-Reactivity (%) = (IC50 of Target Hapten / IC50 of Derivative) x 100

The ELISA data indicates that the antibody has high specificity for the target hapten. Derivative B shows some level of cross-reactivity, likely due to the shared chloro and methoxymethyl groups. Derivative A, with the chloro group replaced by a methoxy group, shows significantly reduced binding. Derivative C, lacking the entire (cyclopropylmethoxy)methyl side chain, has negligible cross-reactivity.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compoundka (1/Ms)kd (1/s)KD (M)
Target Hapten 1.5 x 10⁵1.2 x 10⁻³8.0 x 10⁻⁹
Derivative A2.1 x 10³5.8 x 10⁻³2.8 x 10⁻⁶
Derivative B8.9 x 10⁴3.5 x 10⁻³3.9 x 10⁻⁸
Derivative CNo Binding Detected--

The SPR data corroborates the ELISA findings and provides deeper insight into the binding kinetics. The antibody binds to the target hapten with high affinity (low KD). The reduced affinity for Derivative B is primarily due to a faster dissociation rate (higher kd). The very low association rate (ka) for Derivative A indicates that the initial binding event is significantly hindered by the structural change.

Discussion and Implications

The comparative analysis of cross-reactivity is a cornerstone of antibody characterization for small molecule targets.[15][16] The data presented here demonstrates a successful generation of an antibody with high specificity for the 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine hapten.

  • High Specificity: The low cross-reactivity with structurally similar molecules indicates that the immunogen design successfully exposed unique epitopes of the target molecule.

  • Structure-Activity Relationship: The data provides valuable insights into the structure-activity relationship of the antibody-hapten interaction. The chloro group and the cyclopropylmethoxy moiety appear to be critical for high-affinity binding.

  • Assay Development: For the development of a quantitative immunoassay, the observed cross-reactivity with Derivative B would need to be considered. If Derivative B is a known metabolite or a potential impurity, its presence could lead to an overestimation of the target analyte concentration.

Conclusion

The rigorous assessment of antibody cross-reactivity is an indispensable step in the development of reliable immunoassays for small molecules. This guide has provided a framework for comparing the specificity of antibodies raised against a 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine derivative using both competitive ELISA and SPR. By understanding the principles of hapten design, antibody generation, and the nuances of different characterization techniques, researchers can develop highly specific and robust antibodies for a wide range of applications in drug discovery and development.

References

  • Ullrich, S., et al. (2012). SuperHapten: a comprehensive database for small immunogenic compounds. Nucleic Acids Research, 41(D1), D1167–D1171. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • Evotec. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • Wang, Y., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers in Immunology, 15. Retrieved from [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Haptens – Knowledge and References. Retrieved from [Link]

  • Xu, K., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Analytical and Bioanalytical Chemistry, 412(8), 1833–1842. Retrieved from [Link]

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from [Link]

  • MDPI. (2025, April 8). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

  • Technology Networks. (2025, September 2). Antibody Discovery to Development: Characterization as the Key to a Molecule's Future. Retrieved from [Link]

  • MDPI. (2023, November 15). Pyridine Derivatives as Fluorescent Sensors for Cations. Retrieved from [Link]

  • PubMed. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124-36. Retrieved from [Link]

  • MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • White Rose Research Online. (2024, December 21). Biophysical Analysis of Therapeutic Antibodies in the Early Development Pipeline. Retrieved from [Link]

Sources

Safety Operating Guide

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid set of arbitrary rules, but as a predictable system governed by molecular behavior. 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is a specialized halogenated heterocyclic compound. Its distinct structural features—a reactive 2-chloropyridine core coupled with a lipophilic cyclopropylmethoxy ether linkage—dictate both its utility in drug development and its strict handling and disposal requirements.

To ensure operational excellence and regulatory compliance, researchers must understand the causality behind these protocols. This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this compound.

Mechanistic Risk Assessment & Hazard Causality

Understanding the molecular structure of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine is the first step in mitigating its risks:

  • The Halogenated Pyridine Core: Halogenated aromatic rings are highly stable and resistant to standard biological degradation. If released into the environment, they persist and bioaccumulate. Consequently, they require high-energy destruction (incineration) to break the carbon-chlorine bond[1].

  • The Ether Linkage: The (cyclopropylmethoxy)methyl group significantly increases the compound's lipophilicity. This allows the molecule to bypass standard aqueous barriers and rapidly penetrate the lipid bilayers of human skin, making dermal exposure a primary vector for systemic toxicity[2]. Standard latex gloves are insufficient; chemically resistant nitrile or neoprene must be utilized.

Quantitative Safety & Logistics Data

To facilitate rapid decision-making, the critical operational parameters for this compound are summarized below.

ParameterSpecification / ClassificationCausality / Rationale
Chemical Class Halogenated Pyridine DerivativeContains a covalently bound chlorine atom on a heterocyclic ring.
Waste Classification Halogenated Organic Waste (EPA RCRA)Chlorine content dictates specialized high-temperature incineration to prevent environmental contamination.
Storage Temperature 2–8°C (Inert Atmosphere)Prevents oxidative degradation of the ether linkage and maintains reagent purity.
Primary PPE Nitrile/Neoprene Gloves, Splash GogglesHigh lipophilicity enhances dermal penetration; requires robust chemical resistance.
Incompatibility Strong oxidizing agents, strong basesRisk of exothermic reactions or premature degradation of the ether group.

Operational Handling Protocol

Before generating waste, the compound must be handled using a self-validating operational workflow that minimizes exposure at every step.

Step 1: Engineering Controls & Preparation Conduct all weighing, transfer, and reaction setups within a certified chemical fume hood. Ensure the sash is pulled down to the marked safe operational level to maintain optimal face velocity.

Step 2: PPE Verification Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves. Self-Validation Check: Inspect gloves for micro-tears by trapping air and applying light pressure before handling the reagent.

Step 3: Execution & Workup During liquid-liquid extraction (a common workup for this compound), the halogenated target will typically partition into the organic layer. Carefully separate the phases. The organic layer now constitutes a halogenated stream, while the aqueous layer (if containing <5% organics) may be processed differently depending on local regulations.

Waste Segregation & Proper Disposal Procedures

The most critical logistical failure in laboratory settings is the commingling of halogenated and non-halogenated waste.

The Causality of Segregation: When halogenated compounds (like our 2-chloro derivative) are incinerated, the chlorine atoms react to form highly corrosive hydrogen chloride (HCl) gas and potential dioxins. Facilities must process this waste in specialized rotary kilns equipped with caustic scrubbers to neutralize the acidic exhaust[1]. Mixing even a small amount of halogenated waste into a non-halogenated bulk container contaminates the entire stream, violating EPA Resource Conservation and Recovery Act (RCRA) guidelines and exponentially increasing disposal costs[3].

Step-by-Step Disposal Plan:

  • Primary Containerization: Collect all organic waste containing 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine in a dedicated, high-density polyethylene (HDPE) or glass carboy. Do not use metal containers, as trace HCl formation can cause structural corrosion.

  • Explicit Labeling: Attach a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly check the box for "Halogenated Organic Waste" and list the full chemical name.

  • Satellite Accumulation: Store the waste container in a designated secondary containment tray within a ventilated cabinet. Ensure the container is sealed with a vented cap to prevent pressure buildup from solvent off-gassing.

  • Institutional Transfer: Once the container reaches 80% capacity, initiate a pickup request with your institution's Environmental Health and Safety (EHS) office. They will facilitate the transfer to a licensed commercial facility for EPA-compliant incineration[4].

WasteSegregation Start Reaction Workup (Contains 2-Chloro-pyridine) PhaseSep Liquid-Liquid Extraction Start->PhaseSep Aqueous Aqueous Waste Stream (<5% Organics) PhaseSep->Aqueous Aqueous Layer Organic Organic Waste Stream (>1% Halogens) PhaseSep->Organic Organic Layer Secondary Halogenated Waste Container (Vented, Secondary Containment) Organic->Secondary Strict Segregation Incineration EPA-Compliant Incineration (Caustic Scrubbing) Secondary->Incineration EHS Transfer

Workflow for the segregation and EPA-compliant disposal of halogenated pyridine waste.

Emergency Spill & Decontamination Protocol

In the event of a spill, standard wiping is insufficient due to the compound's lipophilicity. We employ a Biphasic Decontamination Protocol —a self-validating system that ensures complete removal of both the organic compound and the cleaning agents.

Step-by-Step Spill Response:

  • Isolate & Ventilate: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Using a non-sparking tool, scoop the saturated absorbent into a wide-mouth HDPE container. Label this immediately as Halogenated Waste.

  • Primary Solvent Wash (Non-Polar): Wipe the spill area with a cloth dampened with a non-halogenated solvent (like acetone or ethanol). Causality: The solvent dissolves the lipophilic ether residues that water cannot touch.

  • Secondary Aqueous Wash (Polar): Wash the area thoroughly with laboratory-grade detergent and water. Validation: The aqueous wash removes the residual solvent and any remaining polar salts, leaving a chemically neutral, validated surface.

SpillResponse Spill Chemical Spill (Halogenated Ether) Evacuate Isolate & Ventilate Spill->Evacuate Absorb Apply Inert Absorbent (Vermiculite) Evacuate->Absorb Collect Collect in HDPE Container Absorb->Collect Decon Biphasic Decontamination (Acetone -> Soap/Water) Collect->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Self-validating spill response protocol ensuring complete removal of lipophilic halogenated residues.

References

  • Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • BenchChem.Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
  • University of Wisconsin Oshkosh.UWO Guide to Classifying Unwanted Materials.
  • BenchChem.Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals.

Personal protective equipment for handling 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1019546-38-3 Formula: C₁₀H₁₂ClNO Hazard Classification: TOXIC (Acute Tox. 3 - Oral, Dermal, Inhalation)

Executive Summary: The "Zero-Exposure" Mandate

As a Senior Application Scientist, I cannot overstate the operational risk of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine . Unlike simple irritant pyridines, this specific intermediate—often utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast—carries a Danger signal word with H301/H311/H331 classifications [1].

This molecule possesses a lipophilic cyclopropyl-ether tail that enhances cell membrane permeability, making transdermal absorption a critical, often overlooked, vector of toxicity. Standard "lab coat and glasses" protocols are insufficient. This guide outlines a containment-first methodology designed to prevent exposure before it occurs.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They rely on the principle of Redundant Barrier Protection —if one layer fails, a backup is already in place.

Table 1: Task-Based PPE Specifications
ComponentStandard Handling (Closed Vessels)High-Risk Operations (Weighing/Open Transfer)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield®) worn under Nitrile.Pyridine derivatives can permeate thin nitrile rapidly. Laminate films provide >480 min breakthrough time against organic halides [2].
Respiratory Fume Hood (Face velocity >100 fpm)P100 Particulate Respirator (if hood work is impossible) or PAPR.As a solid (UN2811), dust inhalation delivers the toxin directly to the bloodstream, bypassing first-pass metabolism.
Eye/Face Chemical Splash GogglesFace Shield + GogglesGoggles seal against vapors; the shield protects the neck/skin from projectile solids during spatula transfer.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or Disposable CoverallCotton absorbs liquids, keeping toxins against the skin. Tyvek repels dust and splashes.

Self-Validating Protocol: The "Inflation Test" Before donning, trap air in the nitrile glove and squeeze. If it deflates, the structural integrity is compromised. Perform this every time for the outer glove.

Part 2: Engineering Controls & Containment Logic
1. The "Static-Free" Weighing Zone

This compound is a crystalline solid.[1] Static electricity can cause "particle flight," dispersing toxic dust onto the balance bench.

  • Protocol: Use an anti-static gun or ionizer bar inside the fume hood before opening the vial.

  • Why? Eliminating static prevents the powder from adhering to the spatula or flying onto the user's cuff.

2. Solvent Trap Strategy

When dissolving this compound (e.g., in Dichloromethane or Ethyl Acetate):

  • Always add solvent TO the solid , never solid to solvent.

  • Why? Adding solid to a stirring liquid creates an aerosol plume (splash-back). Adding solvent gently down the side of the vial suppresses dust immediately.

Part 3: Operational Workflow & Emergency Response

The following diagram illustrates the "Chain of Custody" for the chemical, ensuring it is never uncontained outside a controlled environment.

SafetyWorkflow Receiving Receiving (Inspect Seal) Storage Storage (2-8°C, Locked) Receiving->Storage Verify CAS Transport Transport (Secondary Container) Storage->Transport Unopened Weighing Weighing (Fume Hood Only) Transport->Weighing Anti-Static Prep Reaction Reaction (Closed System) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Wipes Reaction->Waste Quench First

Figure 1: Safe handling lifecycle. Note the critical "Dissolve Immediately" step to transition the substance from a dispersible dust to a contained liquid state.

Emergency Decontamination (The "Speed-Strip" Method)

If 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine contacts PPE:

  • Do NOT wipe. Wiping drives the chemical through the glove material.

  • Peel and turn inside out. Remove the outer glove immediately, trapping the contaminant inside.

  • Wash. Wash the inner glove (still on hand) with soap and water before removing it. This prevents transfer to the skin during the second removal.

Part 4: Disposal & Neutralization
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Labeling: Must explicitly state "TOXIC" and "Pyridine Derivative."

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard metal cans if acidic byproducts are present, though this ether is generally stable.

  • Cleaning Glassware: Rinse with a solvent (Acetone/DCM) inside the hood into the waste container. Do not wash initial residues in the sink; this contaminates municipal water systems with toxic aquatic pollutants.

References
  • PubChem.[2][3][4][5] (n.d.). Compound Summary: 2-Chloro-6-methoxypyridine (Analogue Safety Data). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.